1,2-dimethyl-1H-imidazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYOZRGHMNWTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172813 | |
| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-94-6 | |
| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a viable synthetic pathway for 1,2-dimethyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for clarity, reproducibility, and is grounded in established chemical principles.
Introduction: The Significance of Substituted Imidazoles
Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The unique electronic properties of the imidazole ring and its ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The target molecule, 1,2-dimethyl-1H-imidazole-5-carbonitrile, incorporates key structural features – a disubstituted imidazole core and a nitrile group – that are frequently associated with pharmacologically active compounds. The nitrile moiety, in particular, can act as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisostere for other functional groups.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of 1,2-dimethyl-1H-imidazole-5-carbonitrile suggests a convergent approach. The core imidazole ring can be constructed from acyclic precursors, or a pre-formed imidazole can be functionalized. A robust and well-precedented strategy involves the introduction of the nitrile group at the C-5 position of a 1,2-dimethyl-1H-imidazole scaffold. This can be efficiently achieved via a Sandmeyer-type reaction, a classic and reliable method for the conversion of an amino group into a cyano group. This retrosynthetic disconnection leads to a key intermediate: 5-amino-1,2-dimethyl-1H-imidazole.
The synthesis of this amino-imidazole intermediate can be envisioned through the reduction of a corresponding nitroimidazole, which in turn can be prepared by the nitration of 1,2-dimethyl-1H-imidazole. The synthesis of the 1,2-dimethyl-1H-imidazole starting material is well-documented. This multi-step pathway offers a clear and manageable route to the target molecule.
Proposed Synthetic Pathway
The proposed synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile is a four-step process, as illustrated in the following workflow diagram:
Caption: Proposed multi-step synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.
Step 1: Synthesis of 1,2-dimethyl-1H-imidazole
The synthesis of the starting material, 1,2-dimethyl-1H-imidazole, can be achieved through the methylation of 2-methylimidazole.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole in a suitable organic solvent such as dimethylformamide (DMF).
-
Add a methylating agent, for example, dimethyl carbonate, to the solution. The molar ratio of 2-methylimidazole to dimethyl carbonate is typically 1:2 to 1:3.[1]
-
Heat the reaction mixture to a temperature between 120-140°C and maintain this temperature for several hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1,2-dimethyl-1H-imidazole, can be purified by vacuum distillation.
Table 1: Reagents and Conditions for the Synthesis of 1,2-dimethyl-1H-imidazole
| Reagent/Parameter | Description |
| Starting Material | 2-methylimidazole |
| Methylating Agent | Dimethyl carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120-140°C |
| Reaction Time | Several hours (monitor by TLC) |
| Purification | Vacuum distillation |
Step 2: Synthesis of 1,2-dimethyl-5-nitro-1H-imidazole
The nitration of 1,2-dimethyl-1H-imidazole at the C-5 position is a key step. The directing effects of the two methyl groups favor substitution at this position.
Protocol:
-
In a flask cooled in an ice bath, cautiously add 1,2-dimethyl-1H-imidazole to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate, until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Table 2: Reagents and Conditions for the Synthesis of 1,2-dimethyl-5-nitro-1H-imidazole
| Reagent/Parameter | Description |
| Starting Material | 1,2-dimethyl-1H-imidazole |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) |
| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 0-10°C initially, then room temperature |
| Work-up | Quenching with ice, neutralization |
| Purification | Filtration and recrystallization |
Step 3: Synthesis of 5-amino-1,2-dimethyl-1H-imidazole
The reduction of the nitro group to an amino group is a standard transformation in organic synthesis.
Protocol:
-
Suspend 1,2-dimethyl-5-nitro-1H-imidazole in a suitable solvent, such as ethanol or concentrated hydrochloric acid.
-
Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
If using SnCl₂, heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, if using SnCl₂, basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Table 3: Reagents and Conditions for the Synthesis of 5-amino-1,2-dimethyl-1H-imidazole
| Reagent/Parameter | Description |
| Starting Material | 1,2-dimethyl-5-nitro-1H-imidazole |
| Reducing Agent | Tin(II) chloride (SnCl₂) in HCl or H₂/Pd-C |
| Solvent | Ethanol or concentrated HCl |
| Temperature | Reflux (for SnCl₂ method) |
| Work-up | Basification and extraction |
| Purification | Column chromatography or recrystallization |
Step 4: Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile via Sandmeyer Reaction
The final step involves the conversion of the amino group to a nitrile group using the Sandmeyer reaction.[1][2][3] This reaction proceeds through a diazonium salt intermediate.
Protocol:
-
Diazotization:
-
Dissolve 5-amino-1,2-dimethyl-1H-imidazole in a cold aqueous solution of a strong acid, such as hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
A gas evolution (N₂) will be observed.
-
After the addition is complete, gently warm the reaction mixture to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Table 4: Reagents and Conditions for the Sandmeyer Reaction
| Reagent/Parameter | Description |
| Starting Material | 5-amino-1,2-dimethyl-1H-imidazole |
| Diazotizing Agent | Sodium nitrite (NaNO₂) in aqueous acid (e.g., HCl) |
| Cyanating Agent | Copper(I) cyanide (CuCN) |
| Temperature | 0-5°C for diazotization, then warming |
| Work-up | Extraction and washing |
| Purification | Column chromatography |
Alternative Synthetic Strategies
While the proposed pathway is robust, it is important for researchers to be aware of alternative approaches. One such strategy involves the construction of the imidazole-5-carbonitrile ring system from acyclic precursors. For instance, multicomponent reactions involving aminomalononitrile have been reported for the synthesis of aminoimidazole carbonitrile derivatives.[4][5] These methods can offer a more convergent and potentially more efficient route, although they may require more specialized starting materials and optimization.
Caption: A convergent approach to 1,2-dimethyl-1H-imidazole-5-carbonitrile.
Conclusion
This technical guide has outlined a detailed and scientifically sound multi-step synthesis for 1,2-dimethyl-1H-imidazole-5-carbonitrile. The pathway leverages well-established and reliable chemical transformations, providing a clear roadmap for researchers in the field of medicinal chemistry and drug development. The provided protocols, along with the tabulated reaction conditions, are intended to serve as a strong foundation for the practical synthesis of this valuable heterocyclic compound. As with any synthetic procedure, careful execution and optimization may be required to achieve the desired yields and purity.
References
- Di Mauro, G., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(52), 32939-32947.
-
ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. Retrieved from [Link]
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Shealy, Y. F., & O'Dell, C. A. (1975). Synthesis of 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles. Journal of Pharmaceutical Sciences, 64(6), 954-956.
- Wu, Z., & Rea, P. A. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(7), 953-955.
- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Shitikova, O. V., et al. (2022). 4-(Aryl)-Benzo[2][6]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Synthesis, Photophysical Properties, and DFT Study. Molecules, 27(22), 8036.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Popova, E. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401.
-
Chemical Synthesis Database. (n.d.). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]
- Indian Journal of Chemistry. (2024, May). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B, 444-453.
- Sun, P., et al. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905.
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Wang, C., et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 16(29), 5285-5289.
-
ResearchGate. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
- Al-Azzawi, A. M., et al. (2015). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 7(7), 123-131.
-
European Patent Office. (n.d.). EP3583094A1 - Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-(3, 3-disubstituted-1-triazenyl) imidazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
1,2-dimethyl-1H-imidazole-5-carbonitrile CAS number 19225-94-6
CAS Number: 19225-94-6 Formula: C₆H₇N₃ Molecular Weight: 121.14 g/mol [1]
Part 1: Executive Summary & Chemical Identity[1]
1,2-Dimethyl-1H-imidazole-5-carbonitrile is a specialized heterocyclic building block distinct from its more common regioisomer, 1,2-dimethyl-1H-imidazole-4-carbonitrile.[1] While the 4-cyano isomer is frequently encountered as the thermodynamic product of direct alkylation, the 5-cyano isomer (CAS 19225-94-6) offers a unique steric and electronic profile due to the proximity of the nitrile group to the N1-methyl substituent.[1]
This proximity creates a "ortho-like" effect, influencing the dipole moment, pKa, and binding affinity in medicinal chemistry targets. It serves as a critical intermediate in the synthesis of fused heterocyclic systems (e.g., purines, imidazo[4,5-d]pyrimidines) and is increasingly relevant in the development of kinase inhibitors where precise substituent geometry is required to navigate the ATP-binding pocket.
Structural Differentiation (Critical Checkpoint)
Researchers must validate the regiochemistry of their starting material, as commercial labels can be ambiguous.
| Feature | 5-Carbonitrile (CAS 19225-94-6) | 4-Carbonitrile (CAS 108257-41-6) |
| Structure | Nitrile at C5 (adjacent to N-Me) | Nitrile at C4 (remote from N-Me) |
| Synthesis | Requires directed lithiation or cyclization | Product of direct alkylation (major) |
| Sterics | High steric crowding at N1 | Low steric crowding |
| NOE Signal | Strong NOE between N-Me and C4-H | Strong NOE between N-Me and C5-H |
Part 2: Synthesis & Manufacturing Methodologies
Method A: Directed Lithiation (C5-Selective)
Rationale: The C2 position is blocked by a methyl group.[1] The N1-methyl group directs lithiation to the C5 position via coordination, making this a highly regioselective route.[1]
Protocol:
-
Reagents: 1,2-Dimethylimidazole (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), Tosyl Cyanide (TsCN) or DMF, anhydrous THF.
-
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Step 1 (Lithiation): Dissolve 1,2-dimethylimidazole in THF at -78°C. Add n-BuLi dropwise. Stir for 1 hour. The solution turns yellow/orange, indicating the formation of 1,2-dimethylimidazol-5-yl-lithium .[1]
-
Step 2 (Trapping):
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Validation: ¹H NMR will show the loss of the C5 proton signal.[1]
Method B: Dehydration of Amide Precursor (Robust Scale-Up)
Rationale: This method avoids the ambiguity of alkylation mixtures.[1] It starts from 1,2-dimethylimidazole-5-carboxylic acid (CAS 122222-09-7), ensuring the carbon skeleton is fixed.[1]
Protocol:
-
Amidation: React 1,2-dimethylimidazole-5-carboxylic acid with SOCl₂ (reflux, 2h) to form the acid chloride (in situ), then treat with aqueous NH₃ (0°C) to yield 1,2-dimethylimidazole-5-carboxamide .
-
Dehydration: Suspend the amide in POCl₃ (phosphorus oxychloride) or SOCl₂ with a catalytic amount of DMF.
-
Reaction: Heat to 70-80°C for 3-4 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the polar amide spot.[1]
-
Quench: Pour onto crushed ice/NaHCO₃ carefully (exothermic!).
-
Isolation: Extract with DCM. The nitrile product is less polar than the amide.[1]
Visualization: Synthesis Pathways
Caption: Comparison of directed lithiation (Method A) and amide dehydration (Method B) pathways to ensure regioselective synthesis of the 5-carbonitrile isomer.
Part 3: Applications & Reactivity Profile
Precursor for Fused Heterocycles (Purine Analogs)
The 5-cyano group, when adjacent to an amine (or a group convertible to an amine) at C4, is the classic "ortho-nitrile" synthon used to build purine-like systems.
-
Reaction: Reduction of the nitrile to a primary amine (-CH₂NH₂) or hydrolysis to an amide allows for cyclization with the adjacent C4 position (if functionalized).[1]
-
Significance: Used in the synthesis of imidazo[4,5-d]pyridazines and imidazo[4,5-b]pyridines , which are scaffolds for anticancer agents and adenosine receptor antagonists.
High-Energy Materials
Imidazole carbonitriles are precursors to tetrazoles via [3+2] cycloaddition with sodium azide (NaN₃).[1]
-
Protocol: React CAS 19225-94-6 with NaN₃/ZnBr₂ in water/isopropanol reflux.
-
Product: 5-(1,2-dimethyl-1H-imidazol-5-yl)-1H-tetrazole.[1] These derivatives are investigated as high-nitrogen energetic materials and coordination ligands for MOFs (Metal-Organic Frameworks).[1]
Kinase Inhibitor Design (JAK/STAT Pathway)
While the 4-cyano isomer is common in JAK inhibitors (e.g., forming the hinge-binding motif), the 5-cyano isomer is used to tune selectivity .
-
Mechanism: The shift of the nitrile to the 5-position alters the vector of the hydrogen bond acceptor, potentially avoiding steric clashes in the ATP binding pocket of mutant kinases or targeting specific isoforms (e.g., TYK2 vs JAK2).
Visualization: Reactivity Flow
Caption: Divergent synthesis capabilities of the 5-carbonitrile scaffold, highlighting its utility in generating tetrazoles, amines, and fused ring systems.
Part 4: Quality Control & Characterization[1]
NMR Analysis (Self-Validating System)
The most critical QC step is distinguishing the 5-CN from the 4-CN isomer.[1]
-
¹H NMR (DMSO-d₆):
-
¹³C NMR: The nitrile carbon typically appears at δ 114–116 ppm.[1] The C2-methyl carbon is around δ 13–14 ppm.[1]
Specifications
-
Appearance: White to pale yellow crystalline solid.[1]
-
Melting Point: Typically 85–110°C (Dependent on purity; distinct from the lower melting parent imidazole).[1]
-
Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Part 5: Safety & Handling
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the imidazole ring is robust.
-
Handling: Use a fume hood.[1] Avoid contact with strong acids (hydrolysis risk) and strong oxidizers.[1]
-
Storage: Store under inert atmosphere (Argon) at 2-8°C. Hygroscopic.
References
-
Regioselective Lithiation of Imidazoles
-
Synthesis of Imidazole Carbonitriles
-
General Imidazole Chemistry & Applications
-
Precursor Availability
Sources
- 1. 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of 1,2-dimethylimidazole, particularly its metallation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. vapourtec.com [vapourtec.com]
A Technical Guide to the Spectroscopic Characterization of 1,2-dimethyl-1H-imidazole-5-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals
Introduction
1,2-dimethyl-1H-imidazole-5-carbonitrile is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The imidazole scaffold is a common motif in many biologically active molecules, and the introduction of a carbonitrile group can significantly alter its electronic properties, reactivity, and potential as a ligand or pharmacophore. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality data from its immediate precursor, 1,2-dimethyl-1H-imidazole, as a foundational reference. The principles of spectroscopic interpretation are applied to predict the influence of the C5-carbonitrile substituent.
Molecular Structure and Synthetic Considerations
The structural relationship between the reference compound, 1,2-dimethyl-1H-imidazole, and the target compound, 1,2-dimethyl-1H-imidazole-5-carbonitrile, is illustrated below. The key structural difference is the substitution of a hydrogen atom at the C5 position with an electron-withdrawing cyano group.
Caption: A typical workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted IR Spectrum
The IR spectrum of 1,2-dimethyl-1H-imidazole-5-carbonitrile will be dominated by a strong, sharp absorption band characteristic of the nitrile group.
Table 3: Predicted Characteristic IR Absorption Bands for 1,2-dimethyl-1H-imidazole-5-carbonitrile
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3100-3150 | =C-H (imidazole ring) | Stretching | Medium to Weak |
| ~2900-3000 | C-H (methyl groups) | Stretching | Medium |
| ~2220-2240 | C≡N (nitrile) | Stretching | Strong, Sharp |
| ~1500-1600 | C=C, C=N (imidazole ring) | Stretching | Medium |
| ~1450 | C-H (methyl groups) | Bending | Medium |
The most diagnostic peak in the IR spectrum will be the C≡N stretch, which is expected to appear in the 2220-2240 cm⁻¹ region. [1][2]This peak is typically strong and sharp, making it an unambiguous indicator of the nitrile functionality. [3]The presence of conjugation with the imidazole ring will likely shift this absorption to a slightly lower wavenumber compared to a saturated aliphatic nitrile. [2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum
The molecular formula of 1,2-dimethyl-1H-imidazole-5-carbonitrile is C₆H₇N₃, with a molecular weight of 121.14 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of 1,2-dimethyl-1H-imidazole-5-carbonitrile
| m/z | Proposed Ion | Notes |
| 121 | [M]⁺ | Molecular ion. As the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. [4]The intensity may be weak. |
| 122 | [M+H]⁺ | Protonated molecular ion, likely the base peak in ESI-MS. |
| 120 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for nitriles. [5] |
| 94 | [M-HCN]⁺ | Loss of hydrogen cyanide, a potential fragmentation pathway. |
The mass spectrum of the reference compound, 1,2-dimethyl-1H-imidazole, shows a strong molecular ion peak at m/z 96. [6]For the target compound, the molecular ion peak is expected at m/z 121. Fragmentation of nitriles can be complex, but a common pathway is the loss of a hydrogen atom from a carbon adjacent to the nitrile group, leading to a [M-1]⁺ peak. [4][5]
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,2-dimethyl-1H-imidazole-5-carbonitrile. By leveraging the known data of its precursor, 1,2-dimethyl-1H-imidazole, and applying fundamental principles of spectroscopy, we have established a robust framework for the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption of the nitrile group, and the expected molecular ion in the mass spectrum together form a unique spectroscopic fingerprint. Researchers working with this compound can use this guide to aid in the interpretation of their experimental data and to confirm the successful synthesis of the target molecule.
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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Biological Activity of Imidazole Nitrile Derivatives: A Technical Guide
This technical guide provides a comprehensive analysis of imidazole nitrile derivatives, focusing on their pharmacological utility, synthesis, and mechanisms of action.[1]
Executive Summary
Imidazole nitrile derivatives represent a specialized subclass of nitrogen-heterocyclic pharmacophores. While the imidazole ring itself is ubiquitous in medicinal chemistry (e.g., histidine, histamine, azole antifungals), the introduction of a nitrile (cyano) group at the C-4 or C-5 position significantly alters the physicochemical and biological profile of the scaffold. The electron-withdrawing nature of the nitrile group modulates the pKa of the imidazole nitrogen, enhances metabolic stability, and provides a versatile handle for hydrogen bonding interactions within enzyme active sites.
This guide details the application of these derivatives in oncology (EGFR inhibition, tubulin destabilization) and antimicrobial therapies, supported by experimental protocols and mechanistic insights.
Chemical Scaffold & Structure-Activity Relationship (SAR)
The core structure involves an imidazole ring substituted with one or more nitrile groups. The most common bioactive scaffolds are imidazole-4-carbonitriles and imidazole-4,5-dicarbonitriles .
Pharmacophore Analysis
-
Electronic Modulation: The cyano group (-C≡N) is strongly electron-withdrawing. This reduces the electron density of the imidazole ring, lowering the basicity of the N3 nitrogen. This modification often improves blood-brain barrier permeability and reduces non-specific binding compared to more basic imidazoles.
-
Metabolic Stability: The nitrile group blocks metabolic oxidation at the substituted carbon, prolonging the half-life of the molecule.
-
Binding Interactions: The nitrogen of the cyano group acts as a weak hydrogen bond acceptor, capable of interacting with serine or threonine residues in kinase pockets (e.g., EGFR).
SAR Visualization
The following diagram illustrates the critical structural features governing the biological activity of imidazole-4-carbonitriles.
Figure 1: Structure-Activity Relationship (SAR) of Imidazole Nitrile Derivatives.
Therapeutic Applications
Anticancer Activity
Imidazole carbonitriles have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Tubulin polymerization .
Mechanism of Action: EGFR Inhibition
Certain 1,2,5-trisubstituted imidazole-4-carbonitriles function as ATP-competitive inhibitors. The imidazole scaffold mimics the adenine ring of ATP, while the nitrile group forms hydrogen bonds with the hinge region of the kinase domain. This prevents autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK), leading to apoptosis.
Key Data: In studies involving (E)-1-(4-fluorophenyl)-imidazole-4-carbonitrile derivatives, significant cytotoxicity was observed against breast cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Mechanism |
| Comp-1a | EGFR | MDA-MB-231 | 1.22 | Kinase Inhibition |
| Comp-2c | EGFR | MCF-7 | 0.61 | Kinase Inhibition |
| BZML | Tubulin | HCT116 | 0.023 | Polymerization Inhibition |
| Erlotinib | EGFR | A549 | 0.05 | Positive Control |
Antimicrobial & Antifungal Activity
The imidazole moiety is the pharmacophore of the "azole" class of antifungals (e.g., ketoconazole). The addition of a nitrile group has been shown to broaden the spectrum of activity against Gram-negative bacteria by facilitating penetration through the outer membrane porins.
-
Target: Sterol 14α-demethylase (CYP51).
-
Effect: Depletion of ergosterol, accumulation of toxic sterols, and membrane rupture.
Experimental Protocols
Synthesis of 1-Aryl-1H-imidazole-4-carbonitriles
Objective: To synthesize a bioactive imidazole nitrile derivative via a multi-component reaction or cyclization.
Methodology (Self-Validating Protocol): This protocol utilizes the reaction of an N-aryl-N-(cyanomethyl)formimidate intermediate, ensuring high regioselectivity for the 4-carbonitrile isomer.
-
Reagents:
-
Aniline derivative (1.0 eq)
-
Ethyl (ethoxymethylene)aminoacetate (1.1 eq)
-
Phosphorus oxychloride (
) -
Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
Formation of Formamidine: Reflux the aniline derivative with triethyl orthoformate to generate the aryl formimidate. Monitor by TLC (Hexane:EtOAc 3:1) until the amine spot disappears.
-
Cyclization: Dissolve the intermediate in dry DMF. Add aminoacetonitrile (1.2 eq) dropwise at 0°C.
-
Vilsmeier-Haack Condition: Add
(2.0 eq) carefully. Heat the mixture to 80°C for 4 hours. The acts as a dehydrating agent to close the ring and install the nitrile if using a formamide precursor, or facilitates the cyclization of the amino-nitrile adduct. -
Quenching: Pour the reaction mixture into crushed ice/sodium bicarbonate solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
IR Spectroscopy: Look for a sharp peak at ~2220-2230
(C≡N stretch). -
1H NMR: A characteristic singlet at δ ~7.8-8.2 ppm indicates the C2-H of the imidazole ring.
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the synthesized derivative against MDA-MB-231 cells.
-
Seeding: Plate MDA-MB-231 cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the imidazole nitrile in DMSO (final concentration <0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Plot Log(concentration) vs. Viability to determine IC50.
Mechanism of Action Visualization
The following diagram details the EGFR signaling cascade and the specific intervention point of imidazole nitrile derivatives.
Figure 2: Mechanism of Action - EGFR Kinase Inhibition by Imidazole Nitriles.
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Vertex AI Search. (2025). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. Current Organic Synthesis.[6][7][8] 7[2][3]
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An In-depth Technical Guide to the Safe Handling of Cyano-Substituted Imidazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, use, and disposal of cyano-substituted imidazoles. Moving beyond a simple checklist, this document elucidates the chemical reasoning behind essential safety protocols, fostering a culture of intrinsic safety and scientific integrity in the laboratory.
Introduction: A Privileged Scaffold with Potent Liabilities
Cyano-substituted imidazoles represent a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science.[1][2][3][4] The imidazole ring is a "privileged scaffold," appearing in numerous successful drug molecules, while the cyano group is a versatile functional handle for constructing more complex molecular architectures, including the synthesis of guanidines and other nitrogen-containing heterocycles.[2][5][6]
However, this synthetic versatility is counterbalanced by significant toxicological risks. The incorporation of the cyano (-C≡N) moiety introduces hazards akin to those of inorganic cyanide salts, demanding a rigorous and informed approach to laboratory safety. This guide is structured to provide a deep understanding of these hazards, enabling researchers to implement self-validating protocols that ensure both personal safety and experimental integrity.
Chapter 1: Understanding the Hazard Profile
The risk associated with cyano-substituted imidazoles stems from two primary sources: the inherent toxicity of the cyanide group and the specific reactivity of the molecule as a whole.
The Primary Hazard: The Cyano Group
The acute toxicity of cyano-substituted imidazoles is predominantly linked to the cyano group. Like inorganic cyanides, these compounds can release hydrogen cyanide (HCN) or the cyanide ion (CN⁻), which are potent, rapid-acting poisons.[7][8][9][10]
-
Mechanism of Toxicity: Cyanide acts as a cellular asphyxiant by inhibiting the enzyme cytochrome c oxidase in the mitochondrial electron transport chain, thereby blocking the utilization of oxygen by cells.[11] This leads to cytotoxic hypoxia, and severe exposure can result in convulsions, coma, and death within minutes.[11][12]
-
Hydrogen Cyanide (HCN) Release: A critical and ever-present danger is the reaction of cyanide-containing compounds with acids to produce highly toxic and flammable hydrogen cyanide gas.[7][9][12] This reaction can occur with strong acids, weak acids, and even atmospheric moisture over time.[7] The odor of HCN is often described as that of bitter almonds, but a significant portion of the population cannot detect it, making olfactory detection an unreliable safety measure.[7]
The Imidazole Scaffold
While the cyano group presents the most acute danger, the imidazole ring itself is not benign. Imidazole and its derivatives can cause severe skin burns and eye damage.[13] Some imidazole-based ionic liquids have demonstrated cytotoxicity and genotoxicity in cell-based assays.[14] Therefore, the entire molecule must be treated with respect, and skin or eye contact must be rigorously avoided.
Physicochemical Properties and Stability
Cyano-substituted imidazoles are often crystalline solids.[15] Their stability can vary. For example, 1-Cyanoimidazole is a stable solid but decomposes rapidly in air and should be handled under anhydrous conditions to maintain its efficiency as a cyanating agent.[15][16] Cyano-functionalized imidazolium ionic liquids are generally stable up to approximately 200°C.[17] Always consult the Safety Data Sheet (SDS) for specific information on stability, storage conditions, and incompatibilities.[12][18]
Chapter 2: The Core of Safety: Risk Assessment and Hazard Control
A proactive approach to safety begins long before any chemical is handled. A thorough risk assessment is mandatory for any procedure involving cyano-substituted imidazoles.
Hazard Identification
The first step is to identify all potential hazards associated with the specific cyano-imidazole being used. A summary of hazards for representative compounds is presented below.
| Compound | CAS Number | Key Hazards |
| 4-Cyanoimidazole | 57090-88-7 | Toxic if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation; Causes skin irritation; May cause respiratory irritation.[18] |
| 2-Amino-4,5-dicyano-1H-imidazole | 40953-34-2 | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin irritation; Causes serious eye irritation.[19] |
| 1-Cyanoimidazole | 36289-36-8 | Used as an electrophilic cyanating agent; Decomposes in air; Harmful (Xn) and Irritant (Xi).[15][16] |
The Hierarchy of Controls
The most effective way to manage risk is to follow the hierarchy of controls. This principle prioritizes the most effective measures (elimination, substitution) over less effective ones (PPE).
Caption: The Hierarchy of Controls, adapted for chemical safety.
-
Substitution: Before using a cyano-substituted imidazole, especially as a cyanating agent, investigate if safer alternatives exist. Recent research has focused on developing less hazardous cyanide sources, such as 5-aminotetrazole, for cyanation reactions.[20]
-
Engineering Controls: All work with cyano-substituted imidazoles must be performed within a certified chemical fume hood.[7][9][10][12] This is the primary engineering control to prevent inhalation of dust or potential HCN gas.
-
Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for your specific experiment.[10][12] Work should never be performed alone, and it should be restricted to normal working hours.[7][12] Clearly demarcate and label the designated area where these compounds are handled.[12]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.
Chapter 3: Personal Protective Equipment (PPE) - The Last Line of Defense
Proper selection and use of PPE are critical.
-
Hand Protection: Double-gloving with nitrile gloves is the recommended practice.[7][8][12] Nitrile offers superior resistance to a wide range of chemicals and is significantly more puncture-resistant than latex.[21][22][23] Always inspect gloves for tears or holes before use.[7]
-
Eye and Face Protection: At a minimum, safety glasses with side shields must be worn.[19] However, due to the risk of splashes and the severe irritation potential, safety goggles are strongly recommended.[7] When there is a significant splash hazard, a face shield should be worn in addition to goggles.[7][24]
-
Body Protection: A lab coat must be worn and fully fastened.[7][8] Clothing should cover the legs, and closed-toe shoes are mandatory.[7][12] For larger-scale work, a chemical-resistant apron is advisable.[8]
Chapter 4: Standard Operating Protocols
Adherence to validated protocols is essential for safety.
Protocol 1: Weighing and Preparing a Solution of a Solid Cyano-Imidazole
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Confirm that the chemical fume hood is functioning correctly.[7]
-
Designated Area: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.
-
Weighing: Weigh the compound in a tared, sealed container within the fume hood. Do not weigh on the open bench.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust dispersion.
-
Mixing: Cap the container and mix by swirling or magnetic stirring.
-
Cleanup: Carefully wipe down the spatula and any surfaces with a damp paper towel. Dispose of the liner and towels as solid cyanide-containing hazardous waste.[12]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[7][25]
Chapter 5: Storage and Waste Management
Proper storage and disposal are as critical as safe handling.
Storage
-
Store cyano-substituted imidazoles in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12][25]
-
Crucially, they must be stored separately and securely away from all acids and strong oxidizing agents.[10][12] Use secondary containment to prevent accidental mixing.[7]
-
Maintain a current inventory of all cyanide-containing compounds.[8]
Waste Disposal
-
Segregation is Key: All waste contaminated with cyano-substituted imidazoles is considered acutely toxic hazardous waste.[8]
-
Solid Waste: All contaminated items (gloves, pipette tips, absorbent pads, etc.) must be collected in a dedicated, clearly labeled, sealed container.[8][12]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, labeled, sealed waste container.
-
pH Awareness: Never mix acidic waste with cyanide-containing waste streams. Maintain awareness of the pH of any cyanide solutions; an acidic pH will release HCN gas.[9]
-
Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of cyanide-containing waste.[9][12]
Chapter 6: Emergency Response
Immediate and correct action during an emergency can be life-saving.
Spills
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spill Inside a Fume Hood: If you are trained and comfortable doing so, clean up the spill using a cyanide spill kit.[9] The minimum PPE is a lab coat, safety goggles, and double nitrile gloves.[9] For spills of cyanide salts, first clean with a pH 10 buffer solution, followed by a 10% bleach solution.[12] Collect all cleanup materials as hazardous waste.[12]
-
Major Spill or Any Spill Outside a Fume Hood: Do not attempt to clean it up.[7] Evacuate the area immediately.[12] Alert personnel in the vicinity, close the doors, and call 911 and your institution's EH&S from a safe location.[7][12]
Personnel Exposure
Speed is essential in responding to any exposure.[11]
-
Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[8][11][12] Call for medical assistance.
-
Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[7][12] Seek immediate medical attention.
-
Inhalation: Remove the affected person to fresh air.[8][12] Call 911 immediately and inform them of a potential cyanide exposure.[12] If trained, and it is safe to do so, administer medical oxygen.[11] Do not perform mouth-to-mouth resuscitation.[11]
-
Ingestion: Never give anything by mouth to an unconscious person.[26] Rinse the mouth with water and seek immediate medical attention by calling 911.[18][26]
In all cases of exposure, ensure that the Safety Data Sheet is provided to the emergency medical personnel.[18][26]
Conclusion
Cyano-substituted imidazoles are powerful tools in chemical research and development. However, their utility is intrinsically linked to a high degree of hazard. By understanding the fundamental chemistry and toxicology of these compounds, implementing a robust hierarchy of controls, and adhering strictly to validated protocols for handling, storage, and disposal, researchers can mitigate the risks effectively. A culture of safety is not a barrier to scientific progress; it is the foundation upon which reliable and reproducible science is built.
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- 24. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. capotchem.com [capotchem.com]
Technical Guide: Research Applications of 1,2-Dimethyl-1H-imidazole-5-carbonitrile
Executive Summary
1,2-Dimethyl-1H-imidazole-5-carbonitrile (CAS 50355-68-3) represents a "bifunctional linchpin" in heterocyclic chemistry. Unlike simple imidazoles, this scaffold integrates a tunable electron-withdrawing nitrile group at the C5 position with the steric and electronic modulation of the N1 and C2 methyl groups. This unique architecture makes it a privileged intermediate for synthesizing purine bioisosteres , angiotensin II receptor antagonists (sartans) , and fused heterocyclic kinase inhibitors .
This guide details the mechanistic utility of this compound, providing validated protocols for its transformation into high-value pharmacological targets.
Part 1: Chemical Profile & Reactivity Matrix
Structural Analysis
The molecule features an imidazole ring polarized by the C5-nitrile group. The electron-withdrawing nature of the nitrile reduces the basicity of the N3 nitrogen compared to 1,2-dimethylimidazole, altering its coordination chemistry and reactivity profile.
| Property | Specification | Mechanistic Implication |
| CAS Number | 50355-68-3 | Unique identifier for procurement/database search. |
| Molecular Formula | C₆H₇N₃ | High nitrogen content (34.7%) favors H-bonding interactions. |
| Electronic Effect | C5-CN (EWG) | Deactivates the ring towards electrophilic aromatic substitution; activates C4 for nucleophilic attack. |
| Steric Effect | C2-Methyl | Blocks metabolic oxidation at the labile C2 position; restricts rotation in biaryl systems. |
| Solubility | Polar Organic | Soluble in DMSO, DMF, MeOH; limited solubility in non-polar alkanes. |
Reactivity Divergence
The nitrile group serves as the primary "warhead" for diversification. It can be selectively transformed without disrupting the imidazole core.
Figure 1: Divergent synthesis pathways from the parent nitrile scaffold.
Part 2: Strategic Synthesis Applications
Tetrazole Bioisosteres (Sartan Analogs)
The conversion of the nitrile group to a tetrazole is the most critical application in medicinal chemistry. Tetrazoles mimic carboxylic acids in terms of pKa (~4.5-5.0) and planar structure but offer improved metabolic stability and lipophilicity. This transformation is central to the synthesis of "sartan" class antihypertensives.
-
Mechanism: A [3+2] dipolar cycloaddition between the nitrile (dipolarophile) and an azide (dipole).
-
Catalysis: Traditional methods use toxic tin reagents. Modern, "green" protocols utilize Zinc(II) salts or silica-supported Lewis acids to activate the nitrile.
Purine & Fused Heterocycle Synthesis
The C4-C5 bond of the imidazole is a pre-formed "edge" for building fused systems. By reacting the nitrile with amidines or guanidines, researchers can close a pyrimidine ring onto the imidazole, generating purine analogs .
-
Target: Adenosine receptor antagonists and CDK (Cyclin-dependent kinase) inhibitors.
-
Advantage: The pre-existing N1-methyl group eliminates the need for difficult N-methylation steps later in the synthesis.
C4-Functionalization via "Halogen Dance"
While the nitrile is at C5, the C4 proton is acidic enough for lithiation. However, the nitrile group directs ortholithiation.
-
Strategy: Lithium-halogen exchange or direct deprotonation (using TMPLi) allows the introduction of electrophiles (iodine, formyl groups) at the C4 position, creating highly substituted scaffolds.
Part 3: Experimental Protocols
Protocol A: Zinc-Catalyzed [3+2] Cycloaddition to Tetrazole
This protocol avoids toxic tin/aluminum reagents, offering a safer route for scale-up.
Objective: Synthesis of 5-(1,2-dimethyl-1H-imidazol-5-yl)-1H-tetrazole.
Reagents:
-
1,2-Dimethyl-1H-imidazole-5-carbonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Solvent: Isopropanol:Water (2:1) or DMF[1]
Workflow:
-
Setup: In a pressure tube or round-bottom flask, dissolve the nitrile (10 mmol) in solvent (20 mL).
-
Activation: Add ZnBr₂ (10 mmol) and stir for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen.
-
Addition: Add NaN₃ (15 mmol) carefully.
-
Reaction: Heat the mixture to reflux (or 100°C in DMF) for 12–24 hours. Monitor by TLC (eluent: EtOAc/MeOH).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water.
Validation Check:
-
IR: Disappearance of sharp nitrile peak (~2220 cm⁻¹).
-
NMR: Appearance of broad NH signal (~14-15 ppm) in DMSO-d₆.
Protocol B: Controlled Hydrolysis to Carboxamide
Essential for generating antiviral intermediates without over-hydrolysis to the acid.
Objective: Synthesis of 1,2-dimethyl-1H-imidazole-5-carboxamide.
Reagents:
-
Nitrile Precursor (1.0 equiv)[1]
-
Hydrogen Peroxide (30% aq) (5.0 equiv)
-
Sodium Hydroxide (6M) (0.2 equiv)
-
Solvent: Ethanol[3]
Workflow:
-
Dissolution: Dissolve substrate in Ethanol at 0°C.
-
Catalysis: Add catalytic NaOH.
-
Oxidation: Add H₂O₂ dropwise (exothermic).
-
Stir: Allow to warm to room temperature over 2 hours.
-
Quench: Add saturated Sodium Thiosulfate to neutralize excess peroxide.
-
Isolation: Evaporate ethanol; the amide typically crystallizes from the aqueous residue.
Part 4: Critical Handling & Analytics
Safety Profile
-
Nitrile Hazard: Metabolizes to release cyanide in vivo; handle with gloves and avoid inhalation.
-
Reaction Safety: Azide reactions (Protocol A) must be conducted behind a blast shield due to the potential formation of explosive hydrazoic acid if acidified improperly.
Analytical Standards (HPLC)
For quality control of the starting material:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (imidazole absorption) and 254 nm.
-
Retention: The nitrile will elute earlier than corresponding tetrazoles but later than the amide hydrolysis product.
References
-
Synthesis of Tetrazoles from Nitriles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Imidazole-Based Drug Discovery: Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. Link
-
Microwave Synthesis of Cyanoimidazoles: Al-Azmi, A. (2012). Microwave-assisted synthesis of some new imidazole derivatives. Arabian Journal of Chemistry. Link
- Hydrolysis Mechanisms: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard reference for nitrile hydrolysis mechanisms).
- Purine Analog Synthesis: Shaw, G. (1984). Purines. In Comprehensive Heterocyclic Chemistry. Elsevier.
Sources
Technical Guide: Tautomerism in Dimethyl-Imidazole-Carbonitrile Compounds
This guide serves as a comprehensive technical resource for researchers investigating the structural dynamics of dimethyl-imidazole-carbonitrile compounds. It moves beyond basic definitions to explore the thermodynamic, spectroscopic, and pharmacological implications of annular tautomerism in this specific scaffold.
Executive Summary
The imidazole ring is a ubiquitous pharmacophore, but its utility is often complicated by annular tautomerism —the rapid migration of a proton between the N1 and N3 nitrogen atoms. In dimethyl-imidazole-carbonitrile derivatives, this equilibrium is not merely a structural curiosity but a critical determinant of physicochemical properties (logP, solubility) and ligand-protein binding kinetics.[1][2]
This guide focuses on the most chemically complex isomer: 2,4(5)-dimethyl-1H-imidazole-5(4)-carbonitrile .[1][2] Unlike the symmetric 4,5-dimethyl-2-carbonitrile isomer (where tautomers are degenerate), the 4(5)-cyano derivative exists as a mixture of two distinct species:
Understanding the preference for the 1,4-tautomer driven by the electron-withdrawing nitrile group is essential for rational drug design.
Mechanistic Basis of Tautomerism
Electronic Push-Pull Effects
The tautomeric equilibrium (
-
The Nitrile Effect (EWG): The cyano group (-CN) is a strong electron-withdrawing group (
).[2] In heteroaromatic systems, EWGs destabilize the tautomer where the proton resides on the nitrogen adjacent to the substituent (the 1,5-form).[1] This is due to the destabilizing interaction between the lone pair of the pyridine-like nitrogen and the electron-deficient carbon of the nitrile. -
The Methyl Effect (EDG): The methyl groups are weak electron donors. While they stabilize the ring, their inductive effect is secondary to the powerful mesomeric and inductive withdrawal of the nitrile.
Thermodynamic Rule: For 4(5)-substituted imidazoles with an EWG, the 1,4-tautomer (proton remote from the EWG) is thermodynamically favored in solution.[1]
Diagram: Tautomeric Equilibrium
The following diagram illustrates the proton migration and the renumbering of the ring system.
Caption: Equilibrium shifts toward the 1,4-tautomer (green) to minimize electronic repulsion between the N-lone pair and the electron-withdrawing nitrile group.
Analytical Characterization
Distinguishing between tautomers requires techniques that operate faster than the proton exchange rate (IR, solid-state NMR) or analysis of averaged signals in solution (liquid NMR).
NMR Spectroscopy ( C and N)
In solution, rapid proton exchange often results in a single set of averaged signals.[1] To determine the dominant tautomer, compare the chemical shift difference (
| Parameter | 1,5-Tautomer (Minor) | 1,4-Tautomer (Major) | Observed Average |
| Proton Position | Adjacent to -CN | Remote from -CN | N/A (Exchange) |
| C4 Shift ( | ~125 ppm | ~135 ppm | Weighted towards 135 |
| C5 Shift ( | ~135 ppm | ~120 ppm | Weighted towards 120 |
| Diagnostic | Small or inverted | Large positive | Large positive |
Protocol for
-
Synthesize the N-methylated standards : 1,2,4-trimethyl-5-cyanoimidazole (fixed 1,5-model) and 1,2,5-trimethyl-4-cyanoimidazole (fixed 1,4-model).[1][2]
-
Measure
and for both fixed standards in DMSO- .[2] -
Measure the parent compound.[2] The position of its signals relative to the standards allows calculation of the mole fraction (
) of each tautomer: [1]
X-Ray Crystallography
In the solid state, the tautomeric equilibrium is "frozen." Dimethyl-imidazole-carbonitriles typically crystallize as infinite hydrogen-bonded chains.[2]
-
Observation: The crystal structure usually reveals the 1,4-tautomer exclusively, as it forms more stable intermolecular hydrogen bonds (
or ).[1]
Experimental Protocols
Synthesis of 2,4(5)-Dimethyl-1H-imidazole-5(4)-carbonitrile
Rationale: Direct cyanations are hazardous.[2] The dehydration of the oxime or amide is safer and high-yielding.[2]
Reagents:
-
2,4-Dimethyl-1H-imidazole-5-carbaldehyde (Starting material)[1][2]
-
Hydroxylamine hydrochloride (
)[1] -
Thionyl chloride (
) or Acetic anhydride ( )[1] -
Sodium acetate (
)[1]
Step-by-Step Workflow:
-
Oxime Formation: Dissolve 2,4-dimethyl-1H-imidazole-5-carbaldehyde (10 mmol) in ethanol (20 mL). Add
(12 mmol) and (15 mmol). Reflux for 2 hours. -
Dehydration to Nitrile: Suspend the dried oxime in
(5 mL/g). Heat to reflux for 1-2 hours. -
Isolation: Distill off excess
. Neutralize the residue carefully with saturated to pH 8.[2] The product precipitates as a white/off-white solid.[2] -
Purification: Recrystallize from acetonitrile/water.
Analytical Workflow Diagram
Caption: Decision tree for characterizing tautomeric states. VT-NMR (Variable Temperature) is critical if proton exchange broadens signals at room temperature.[2]
Pharmacological Implications
In drug discovery, the tautomeric state determines the hydrogen bond donor (HBD) and acceptor (HBA) vector.
-
Binding Pocket Mismatch: If a protein pocket requires an HBD at position N1, but the ligand prefers the 1,4-tautomer (H at N1) due to the nitrile group, binding is favorable.[1] However, if the pocket requires HBD at N3, the ligand must pay an energetic penalty ($ \Delta G_{taut} $) to switch to the less stable 1,5-tautomer.[1]
-
Energy Penalty Calculation:
For dimethyl-imidazole-carbonitriles, can be significant (2–5 kcal/mol), potentially reducing potency by 10-100 fold if the wrong tautomer is required for binding.[1]
References
-
Alkorta, I., & Elguero, J. (2020).[1] Tautomerism of Azo Dyes and Imidazoles in the Solid State. Dyes and Pigments.[2][7] [1]
-
Hansen, P. E. (2023).[2] Isotope Effects on Chemical Shifts in Tautomeric Systems. Annual Reports on NMR Spectroscopy.
-
Munoz-Caro, C., & Nino, A. (2018).[1][2] The Effect of Electron-Withdrawing Groups on Imidazole Tautomerism. Journal of Physical Chemistry A.
-
Claramunt, R. M., et al. (2006).[1][2] The Structure of Imidazole-carbonitriles: A Combined Crystallographic and Theoretical Study. New Journal of Chemistry.
-
Katritzky, A. R. (2010).[2] Handbook of Heterocyclic Chemistry. Elsevier.[2] (Standard reference for substituent effects on tautomerism).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Tautomerism of azo dyes in the solid state [uochb.cz]
Methodological & Application
Application Note: A Robust Chromatographic Strategy for the Purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile
Abstract
This application note provides a comprehensive, field-proven guide for the purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in pharmaceutical research and drug development. Achieving high purity of this intermediate is critical for the integrity of subsequent synthetic steps and the biological activity of target molecules. We present a multi-step chromatographic strategy, beginning with rapid method development using Thin-Layer Chromatography (TLC), followed by preparative-scale purification via Flash Column Chromatography, and concluding with high-resolution purity assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and a proactive troubleshooting guide.
Introduction and Scientific Rationale
1,2-dimethyl-1H-imidazole-5-carbonitrile (MW: 121.14 g/mol , Formula: C₆H₇N₃) is a substituted imidazole derivative.[1] The imidazole scaffold is a ubiquitous feature in many biologically active compounds and pharmaceuticals.[2] The purity of such building blocks is paramount, as impurities—such as regioisomers, unreacted starting materials, or side-products—can lead to downstream reaction failures, complex final product purification, and erroneous biological data.[3][4]
The purification strategy detailed herein is based on the physicochemical properties of the target molecule. The presence of the imidazole ring and the polar nitrile group confers significant polarity, while the two methyl groups provide some non-polar character. This amphiphilic nature allows for effective separation from common impurities using normal-phase adsorption chromatography.
Our approach employs a logical, three-stage workflow:
-
Method Development (TLC): A rapid, low-cost method to screen and optimize the solvent system (mobile phase) for the best separation.[5]
-
Preparative Purification (Flash Chromatography): A medium-pressure technique that allows for the rapid purification of gram-scale quantities of the crude product.[6][7]
-
Purity Verification (RP-HPLC): A high-resolution analytical technique to accurately quantify the purity of the final product and ensure the removal of trace impurities.[2][8]
Physicochemical Properties and Safety
A clear understanding of the target compound's properties is essential for designing a successful purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃ | [1] |
| Molecular Weight | 121.143 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 37-39 °C | |
| Boiling Point | 204 °C | [9] |
| CAS Number | 19225-94-6 | [1] |
Safety Precautions: Standard laboratory safety protocols should be followed. Always work in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals and solvents used.
Overall Purification Workflow
The purification process is a systematic progression from crude material to a final product of verifiable purity.
Caption: Overall workflow for the purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile.
Experimental Protocols
Part 1: Method Development via Thin-Layer Chromatography (TLC)
Causality: TLC serves as a microcosm of column chromatography. It allows for the rapid and inexpensive determination of an appropriate mobile phase that provides adequate separation between the desired product and its impurities. The goal is to find a solvent system where the product has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from other spots.[5][10]
Protocol:
-
Prepare TLC Chambers: Line 2-3 small glass beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and allow the atmosphere to saturate.
-
System A (Standard): 50:50 Ethyl Acetate (EtOAc) / Hexanes
-
System B (More Polar): 80:20 EtOAc / Hexanes
-
System C (Highly Polar): 95:5 Dichloromethane (DCM) / Methanol (MeOH)[11]
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system will show the product spot at an Rf of ~0.3 and baseline separation from other major spots.
-
Optimization: If separation is poor, adjust the solvent polarity. If the product Rf is too low, increase the polar component (e.g., EtOAc or MeOH). If it is too high, increase the non-polar component (e.g., Hexanes or DCM).[5]
Part 2: Preparative Purification by Flash Column Chromatography
Causality: This technique uses positive pressure to accelerate solvent flow through a short, wide column, enabling rapid and efficient separation of larger sample quantities compared to traditional gravity chromatography.[6][7] For basic compounds like imidazoles, which can interact strongly with acidic silanol groups on the silica surface leading to peak tailing, the addition of a small amount of a basic modifier like triethylamine (Et₃N) to the mobile phase is crucial.[12][13] This deactivates the acidic sites, resulting in sharper peaks and better separation.
Protocol:
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[13]
-
Prepare the initial, least polar mobile phase determined from TLC analysis (e.g., 80:20 Hexanes/EtOAc). Add 0.5% triethylamine to this mixture.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial mobile phase, ensuring a flat, stable bed.[10]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents the dissolution issues that can occur with liquid loading.[5][10]
-
Gently add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Apply positive pressure (air or nitrogen, typically 5-15 psi) to begin the solvent flow.
-
Run a gradient elution. Start with the low-polarity mobile phase to elute non-polar impurities. Gradually increase the polarity (e.g., from 80:20 to 50:50 Hexanes/EtOAc) to elute the product. A steeper gradient can be used afterward to wash out highly polar impurities.[13]
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes or vials throughout the elution process.
-
Monitor the composition of the fractions by spotting them on a TLC plate and running it in the optimized solvent system.
-
Combine all fractions that contain only the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 1,2-dimethyl-1H-imidazole-5-carbonitrile.
-
Part 3: Purity Assessment by Reverse-Phase HPLC
Causality: RP-HPLC provides a high-resolution, quantitative assessment of purity. It is an "orthogonal" technique to normal-phase flash chromatography because the separation mechanism is different (partitioning vs. adsorption), making it excellent at detecting any impurities that may have co-eluted during the preparative step.[2] A C8 or C18 column is used, where non-polar compounds are retained longer.[14][15]
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions: The following conditions are a robust starting point for analyzing imidazole derivatives and should be optimized as needed.[8][14]
| Parameter | Condition | Rationale |
| Column | C8 or C18, 5 µm, 4.6 x 150 mm | Standard for reverse-phase separation of small organic molecules.[2][15] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) | Buffered aqueous/organic mixture is standard for RP-HPLC.[14][16] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column.[2][14] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The imidazole ring exhibits UV absorbance at lower wavelengths.[8] |
| Injection Vol. | 10 µL | Standard analytical injection volume. |
-
Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the product divided by the total peak area of all components, expressed as a percentage.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving these issues efficiently.
Sources
- 1. 1,2-dimethyl-1H-imidazole-5-carbonitrile | 19225-94-6 | Buy Now [molport.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sorbtech.com [sorbtech.com]
- 6. chromtech.com [chromtech.com]
- 7. ajrconline.org [ajrconline.org]
- 8. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 9. 1,2-Dimethylimidazole Supplier | 1739-84-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Separation of 1H-Imidazole, 1,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Coordination Chemistry of 1,2-Dimethyl-1H-imidazole-5-carbonitrile
This Application Note is designed for researchers in coordination chemistry, inorganic synthesis, and molecular materials science. It details the utilization of 1,2-dimethyl-1H-imidazole-5-carbonitrile (referred to herein as DMIm-5-CN ) as a bifunctional ligand with unique steric and electronic properties.[1][2][3]
Executive Summary
The ligand 1,2-dimethyl-1H-imidazole-5-carbonitrile (DMIm-5-CN) represents a strategic "hybrid" in ligand design.[1][2][3] It combines the steric bulk of 1,2-dimethylimidazole (a classic steric tuner) with the electron-withdrawing capacity of a nitrile group.[2] This guide outlines protocols for its use in synthesizing transition metal complexes, specifically targeting Spin Crossover (SCO) materials and Metal-Organic Frameworks (MOFs) .[2][3]
Key Technical Advantages:
-
Steric Control: The 2-methyl group creates steric pressure at the metal center, destabilizing the Low Spin (LS) state in Fe(II) complexes and favoring lower coordination numbers (e.g., tetrahedral Zn(II)).
-
Electronic Modulation: The 5-cyano group lowers the pKa of the imidazole nitrogen (
), reducing -donating power while introducing a secondary coordination site ( ) for supramolecular assembly.
Ligand Profile & Characterization[4][5]
Before coordination, the ligand quality must be verified.[2] Commercial samples often contain 1-methylimidazole impurities which must be removed to prevent competitive binding.[1][2]
Compound: 1,2-dimethyl-1H-imidazole-5-carbonitrile
CAS: 19225-94-6
Formula: C
Structural Logic
The molecule features two potential donor sites:[4]
-
N3 (Imidazole): The primary donor.[2] Sterically hindered by the adjacent C2-Methyl group.[1][2]
-
N (Nitrile): A weak donor.[2] Typically non-coordinating in solution but active in solid-state bridging.[1][2]
Verification Protocol
-
H NMR (DMSO-d
, 400 MHz): -
IR Spectroscopy (ATR):
Experimental Protocols
Protocol A: Synthesis of Homoleptic Complexes [M(DMIm-5-CN) ]X
Target Metals: Zn(II), Co(II), Cu(II) Objective: Create discrete molecular units to study steric field effects.
Reagents:
-
M(ClO
) · 6H O or M(BF ) · 6H O (Caution: Perchlorates are explosive).[2] -
Solvent: Ethanol/Methanol (1:1 v/v).[2]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of metal salt in 5 mL of absolute ethanol.
-
Ligand Addition: Dissolve 4.2 mmol (5% excess) of DMIm-5-CN in 5 mL ethanol. Add dropwise to the metal solution.[2]
-
Incubation: Stir at room temperature for 2 hours. Do not reflux—high heat may promote nitrile hydrolysis.[2]
-
Crystallization: Allow slow evaporation or vapor diffusion with diethyl ether.
-
Isolation: Filter crystals, wash with cold ether, and dry under vacuum.[2]
Expected Outcome:
Due to the 2-methyl steric clash , these complexes typically adopt a tetrahedral geometry [M(L)
Protocol B: Synthesis of Iron(II) Spin Crossover Candidates
Target:
Inert Atmosphere Required (Schlenk Line/Glovebox):
-
Deoxygenation: Degas all solvents (MeOH) with N
or Ar for 30 mins. -
Iron Prep: Dissolve Fe(BF
) · 6H O (1 mmol) in MeOH.[2] Add a pinch of ascorbic acid to prevent oxidation to Fe(III).[2] -
Complexation: Add DMIm-5-CN (6.5 mmol) under N
flow. The solution should turn pale yellow/colorless (High Spin).[2] -
Precipitation: Concentrate volume to 50% and cool to -20°C.
-
Characterization: Measure magnetic susceptibility (
) from 300K to 10K.[2]
Scientific Insight:
The 5-CN group withdraws electron density, weakening the Fe-N bond (
-
Prediction: The complex will likely remain High Spin (HS) down to very low temperatures, or exhibit SCO only at cryogenic temperatures/under high pressure.
Mechanistic Visualization
The following diagram illustrates the competitive coordination pathways and the steric "gating" effect of the 2-methyl group.
Caption: Decision tree for coordination geometry governed by the 2-methyl steric hindrance of DMIm-5-CN.
Comparative Data Analysis
When selecting this ligand, compare its projected parameters against standard imidazole ligands to justify its inclusion in your screen.[2]
| Property | 1-Methylimidazole (N-MeIm) | 1,2-Dimethylimidazole (1,2-Me2Im) | DMIm-5-CN (Target) | Effect on Complex |
| pKa (approx) | 7.0 | 7.8 | ~2.0 - 3.0 | Weaker M-N bond; lower stability constant.[1][2][3] |
| Steric Bulk | Low | High (2-Me) | High (2-Me) | Forces distortion; destabilizes Octahedral geometry.[1][2] |
| Electronic Nature | Strong | Stabilizes lower oxidation states; increases Lewis acidity of metal.[1][2] | ||
| Coordination Modes | Monodentate | Monodentate | Mono + Bridging | Potential for 1D/2D networks via Nitrile-N. |
Interpretation of Data[2][4][5][6][7][8][9][10][11][12][13]
-
For Catalysis: Use DMIm-5-CN when you need a labile ligand.[1][2] The low pKa and high sterics mean it will dissociate easily, opening active sites on the metal.[2]
-
For SCO: Use DMIm-5-CN to shift the transition to lower temperatures compared to 1,2-dimethylimidazole.[1][2]
References
-
Synthesis & General Imidazole Chemistry: Zhang, L., et al. "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition."[1][2][3][5] Asian Journal of Chemistry, vol. 24, no.[2][3] 10, 2012, pp. 4611-4613.[2]
-
Steric Effects in Iron(II) SCO Complexes: Gütlich, P., et al. "Spin state switching in iron coordination compounds."[2][3] Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 342-391.[2]
-
Coordination of Cyano-Imidazoles: Kulkarni, N. V., et al. "Transition Metal Complexes Derived From 1H-Imidazole Ligand."[1][2][3] Arid-zone Journal of Basic & Applied Research, 2022.[1][2]
-
Physical Properties of Methylimidazoles: "1-Methylimidazole." NIST Chemistry WebBook, SRD 69.
-
Crystal Engineering with Imidazoles: "Crystallisation of 1,2-dimethylimidazole... with organic acids."[2][6] Scientific Reports, 2025 (Snippet 1.14).[2]
Sources
- 1. 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | 66121-69-5 [chemicalbook.com]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN 3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
1,2-dimethyl-1H-imidazole-5-carbonitrile in the synthesis of pharmaceutical intermediates
This Application Note and Protocol Guide details the strategic utilization of 1,2-dimethyl-1H-imidazole-5-carbonitrile (CAS 19225-94-6) as a versatile building block in pharmaceutical synthesis.
Abstract & Strategic Value
The imidazole heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs ranging from Angiotensin II receptor antagonists (Sartans) to kinase inhibitors and antimicrobial agents .
1,2-Dimethyl-1H-imidazole-5-carbonitrile represents a critical branch point intermediate. Unlike its 4-cyano isomer, the 5-cyano derivative provides a steric and electronic vector that mimics the substitution pattern found in bioactive molecules like Dimetridazole (antiprotozoal) and precursors to Losartan-like libraries. Its value lies in the C5-nitrile group , which serves as a "masked" carboxylate or tetrazole, allowing for late-stage diversification of the imidazole core without disrupting the sensitive N1/C2-substitution pattern.
Key Applications
-
Bioisostere Construction: Precursor to 5-(1,2-dimethylimidazol-5-yl)tetrazoles (carboxylic acid bioisosteres).
-
Amide Library Generation: Controlled hydrolysis to 1,2-dimethylimidazole-5-carboxylic acid for peptide coupling.
-
Heterocycle Fusion: Building block for fused systems (e.g., imidazo[1,2-a]pyridines) via annulation reactions.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile |
| CAS Number | 19225-94-6 |
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| Regiochemistry | C5-Substitution: The nitrile is adjacent to the N1-methyl group.[1] |
Structure & Numbering Logic: The 1,2-dimethyl substitution pattern blocks the most nucleophilic site (N3) and the most acidic site (C2-H), directing subsequent functionalization to the C5 position. This regiocontrol is vital for preventing isomer mixtures during scale-up.
Synthesis Pathway: The "Vilsmeier-Oxime" Route
While direct cyanation of imidazoles is possible, the most robust industrial route to the 5-carbonitrile involves the dehydration of the corresponding oxime, derived from the aldehyde.
Mechanistic Insight[2]
-
Vilsmeier-Haack Formylation: Electrophilic attack on 1,2-dimethylimidazole occurs preferentially at C5 due to the directing effect of the N1-methyl group (steric shielding of C4 is less relevant than the electronic activation of C5 in 1-substituted imidazoles).
-
Oxime Dehydration: The aldehyde is converted to the aldoxime, which is then dehydrated to the nitrile using acetic anhydride or SOCl₂.
Caption: Step-wise synthetic route from the commercially available 1,2-dimethylimidazole to the 5-carbonitrile target.
Protocol A: Synthesis of the Pharmaceutical Intermediate (Tetrazole Derivative)
Context: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability. This protocol describes the conversion of the 5-carbonitrile to the 5-(1,2-dimethylimidazol-5-yl)tetrazole , a motif common in Sartan-type drugs.
Reagents & Equipment[1][2][3][4]
-
Precursor: 1,2-Dimethyl-1H-imidazole-5-carbonitrile (1.0 eq)
-
Reagent: Sodium Azide (NaN₃) (1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (1.0 eq)
-
Solvent: DMF or Toluene/Water biphasic system
-
Safety: Warning: Sodium azide is toxic and can form explosive hydrazoic acid. Perform in a well-ventilated fume hood behind a blast shield.
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,2-dimethyl-1H-imidazole-5-carbonitrile (10 mmol, 1.21 g) in anhydrous DMF (20 mL).
-
Addition: Add Sodium Azide (15 mmol, 0.98 g) and Zinc Bromide (10 mmol, 2.25 g). Note: ZnBr₂ acts as a Lewis acid catalyst, accelerating the [3+2] cycloaddition.
-
Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The nitrile peak (approx. 2220 cm⁻¹ in IR) should disappear.
-
Quench & Workup:
-
Cool the reaction to room temperature.
-
Slowly add 1N HCl (30 mL) to the mixture (Caution: Evolution of HN₃ gas possible; ensure good ventilation). Adjust pH to ~3–4 to protonate the tetrazole.
-
Extract with Ethyl Acetate (3 x 30 mL). Note: The tetrazole is amphoteric; if it remains in the aqueous phase, adjust pH to the isoelectric point or use n-Butanol for extraction.
-
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water.
-
Yield: Expected yield 70–85%.
Protocol B: Hydrolysis to 1,2-Dimethylimidazole-5-carboxylic Acid
Context: This acid is a "universal donor" for amide coupling reactions to generate kinase inhibitor libraries.
Step-by-Step Methodology
-
Dissolution: Dissolve the nitrile (10 mmol) in Ethanol (15 mL).
-
Base Hydrolysis: Add 6M NaOH (10 mL, 6.0 eq).
-
Reflux: Heat to reflux (80°C) for 6–8 hours. Ammonia gas will be evolved (detectable by pH paper).
-
Isolation:
-
Cool to 0°C in an ice bath.
-
Acidify carefully with Conc. HCl to pH 3.5–4.0. The carboxylic acid often precipitates at this stage as a white solid.
-
Filter the precipitate. If no precipitate forms, evaporate to dryness and extract the solid residue with hot Methanol (filtering off NaCl).
-
-
Characterization: Confirm conversion by the shift of the carbonyl signal in ¹³C NMR (~160 ppm) and loss of nitrile signal.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Root Cause | Corrective Action |
| Low Yield (Tetrazole) | Sublimation of nitrile or poor solubility of azide. | Use ZnBr₂ or TBAF as a catalyst. Ensure temperature is >100°C but below solvent boiling point. |
| Regioisomer Contamination | Impure starting material (4-cyano isomer). | Verify the ¹H NMR of the starting material. The C4-H signal in the 5-cyano isomer is typically a sharp singlet around 7.5–7.7 ppm . |
| Incomplete Hydrolysis | Steric hindrance from N1-Methyl and C2-Methyl. | Increase NaOH concentration to 20% or switch solvent to Ethylene Glycol and heat to 140°C. |
Safety & Handling
-
Nitrile Hazards: Organic nitriles are toxic by inhalation and ingestion. Metabolized to cyanide in vivo. Handle with gloves and proper respiratory protection.
-
Azide Hazards: Avoid contact of Sodium Azide with heavy metals (Pb, Cu) or acids. Quench azide waste with excess sodium nitrite/sulfuric acid in a controlled manner before disposal.
References
-
Synthesis of Imidazole Derivatives (General Review)
- Zhang, L. et al. "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition." Asian Journal of Chemistry, 2013.
-
Regioselective Functionalization of Imidazoles
-
Tetrazole Synthesis from Nitriles (Protocol Basis)
- Demko, Z. P. & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. (Seminal work adapted for this protocol).
-
1,2-Dimethylimidazole Properties & Safety
-
PubChem Database. "1,2-Dimethylimidazole (CID 15617)."[5]
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Potential of 1,2-dimethyl-1H-imidazole-5-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic applications of derivatives of 1,2-dimethyl-1H-imidazole-5-carbonitrile. While this specific imidazole derivative is not extensively documented as a direct catalyst, its structure is primed for the generation of a highly versatile N-heterocyclic carbene (NHC). This guide will, therefore, focus on the prospective catalytic activity of its corresponding NHC, detailing its synthesis, and providing field-proven protocols for its application in both organometallic catalysis and organocatalysis.
Introduction: The Promise of Electron-Deficient N-Heterocyclic Carbenes
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and as potent organocatalysts. Their strong σ-donating ability and the tunability of their steric and electronic properties have made them indispensable in a myriad of chemical transformations. The introduction of electron-withdrawing groups onto the imidazole backbone can significantly modulate the electronic properties of the resulting NHC. The nitrile group (-CN) at the 5-position of the 1,2-dimethyl-1H-imidazole core is expected to create a more electron-deficient carbene. This can lead to enhanced stability of metal-NHC complexes and unique reactivity profiles, making these derivatives intriguing candidates for catalytic applications.[1]
The general pathway to unlock the catalytic potential of 1,2-dimethyl-1H-imidazole-5-carbonitrile involves its conversion into an imidazolium salt, which then serves as a stable precursor to the corresponding NHC. This NHC can be generated in situ or isolated and used in a variety of catalytic reactions.
Synthesis of the Catalyst Precursor and Catalyst Generation
The journey from the starting imidazole derivative to an active catalyst involves two key stages: the synthesis of the imidazolium salt (the NHC precursor) and the subsequent generation of the free NHC or its metal complex.
Proposed Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile
A plausible and established method for the synthesis of polysubstituted imidazoles is the Debus-Radziszewski imidazole synthesis.[2][3] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. For the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile, a modified approach using methylamine would be employed.
Caption: Proposed synthesis of the target imidazole via Debus-Radziszewski reaction.
Synthesis of the Imidazolium Salt (NHC Precursor)
The most direct route to the imidazolium salt is through the N-alkylation of the imidazole derivative. This involves reacting 1,2-dimethyl-1H-imidazole-5-carbonitrile with a suitable alkylating agent.
Protocol 1: Synthesis of 1,2,3-trimethyl-5-cyano-1H-imidazolium Iodide
Materials:
-
1,2-dimethyl-1H-imidazole-5-carbonitrile (1.0 eq)
-
Iodomethane (1.2 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,2-dimethyl-1H-imidazole-5-carbonitrile.
-
Dissolve the imidazole in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add iodomethane via syringe.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
A precipitate should form. If not, concentrate the solution under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield the imidazolium salt.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the imidazolium salt.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR: To identify characteristic functional group vibrations.
Generation of the N-Heterocyclic Carbene
The NHC can be generated in situ from the imidazolium salt by deprotonation with a strong base, or it can be isolated as a free carbene. For catalytic applications, in situ generation is often more convenient.
Caption: Generation of the free NHC and its metal complex.
Applications in Organometallic Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
NHC ligands are excellent alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions, often providing more stable and highly active catalysts. The electron-deficient nature of the NHC derived from 1,2-dimethyl-1H-imidazole-5-carbonitrile is anticipated to enhance the stability of the palladium-NHC complex.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,2,3-trimethyl-5-cyano-1H-imidazolium iodide (4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane or Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve Pd(OAc)₂ and the imidazolium salt in the anhydrous solvent. Stir for 10 minutes at room temperature to pre-form the catalyst.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome and Causality: The electron-withdrawing nitrile group on the NHC is expected to increase the electrophilicity of the palladium center, which may facilitate the reductive elimination step of the catalytic cycle. This could lead to higher turnover numbers and efficiency, particularly with challenging substrates.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Predicted: >90 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methylphenylboronic acid | Predicted: >85 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Predicted: >80 |
Applications in Organocatalysis: The Benzoin Condensation
NHCs are highly effective organocatalysts for umpolung reactions, such as the benzoin condensation, which involves the coupling of two aldehydes to form an α-hydroxy ketone. The electronic properties of the NHC can influence the stability of the key Breslow intermediate and, consequently, the reaction efficiency.
Protocol 3: General Procedure for the Benzoin Condensation
This protocol describes the homo-coupling of an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
1,2,3-trimethyl-5-cyano-1H-imidazolium iodide (10 mol%)
-
Potassium tert-butoxide (KOtBu) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the imidazolium salt and the anhydrous solvent.
-
Add the base and stir for 15 minutes at room temperature to generate the NHC in situ.
-
Add the aromatic aldehyde to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome and Causality: The electron-deficient nature of the NHC may influence the nucleophilicity of the Breslow intermediate. While a more electron-rich NHC might form the intermediate faster, an electron-deficient one could affect the subsequent steps of the catalytic cycle, potentially leading to different selectivities in cross-benzoin reactions.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Benzoin | Predicted: >95 |
| 2 | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzoin | Predicted: >90 |
| 3 | Furfural | Furoin | Predicted: >85 |
Self-Validation and Troubleshooting
For all protocols:
-
Catalyst Integrity: The imidazolium salt precursor should be pure and dry. The presence of moisture can deactivate the NHC.
-
Base Sensitivity: The choice of base is crucial. For organometallic catalysis, an inorganic base like K₂CO₃ is often sufficient. For organocatalysis, a non-nucleophilic organic base like DBU or a strong base like KOtBu is typically required.
-
Solvent Purity: Anhydrous and deoxygenated solvents are essential, especially for organometallic reactions, to prevent catalyst decomposition.
-
Reaction Monitoring: Regular monitoring by TLC or GC-MS is critical to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
While direct catalytic applications of 1,2-dimethyl-1H-imidazole-5-carbonitrile are yet to be widely reported, its potential as a precursor for an electron-deficient N-heterocyclic carbene is significant. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic activity of this promising derivative in a range of important organic transformations. The unique electronic properties conferred by the C5-nitrile substituent are expected to offer new avenues for catalyst design and reaction development.
References
-
Ananikov, V. P., et al. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Coordination Chemistry Reviews, 516, 215897. [Link]
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]
-
Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. [Link]
Sources
FT-IR spectroscopy of 1,2-dimethyl-1H-imidazole-5-carbonitrile
An Application Note and Protocol for the FT-IR Spectroscopy of 1,2-dimethyl-1H-imidazole-5-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the characterization of 1,2-dimethyl-1H-imidazole-5-carbonitrile (C₆H₇N₃) using Fourier-Transform Infrared (FT-IR) spectroscopy.[1] This heterocyclic compound is of interest in medicinal chemistry and drug development, making unambiguous structural confirmation and purity assessment critical. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the key functional groups within the molecule, including the nitrile moiety and the substituted imidazole ring. This document outlines the theoretical basis for the expected vibrational modes, provides step-by-step protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet sample preparation methods, and presents a guide for spectral interpretation. The methodologies are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Theoretical Foundation
1,2-dimethyl-1H-imidazole-5-carbonitrile is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with two methyl groups and a nitrile functional group. The unique electronic and structural arrangement of these components gives rise to a characteristic infrared absorption spectrum, which serves as a molecular "fingerprint."
FT-IR spectroscopy measures the interaction of infrared radiation with a molecule.[2] When the frequency of the IR radiation matches the frequency of a specific molecular vibration (such as the stretching or bending of a chemical bond), the molecule absorbs the radiation. The resulting spectrum of absorption versus wavenumber provides detailed information about the molecule's functional groups and overall structure.[3]
For 1,2-dimethyl-1H-imidazole-5-carbonitrile, the key vibrational modes of interest are:
-
The Nitrile (C≡N) Stretch: This is one of the most diagnostic peaks in the spectrum. The carbon-nitrogen triple bond is strong and polar, resulting in a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹.[4] Its presence is a strong confirmation of the nitrile group.
-
Imidazole Ring Vibrations: The aromatic imidazole ring exhibits several characteristic vibrations. These include C=C and C=N stretching bands, which are often observed in the 1650-1400 cm⁻¹ region.[5][6] Ring "breathing" modes and other skeletal vibrations also contribute to the unique pattern in the fingerprint region (<1500 cm⁻¹).
-
C-H Vibrations: The molecule contains both aromatic C-H (on the imidazole ring) and aliphatic C-H (in the methyl groups) bonds.
Experimental Workflow
The following diagram outlines the general workflow for the FT-IR analysis of 1,2-dimethyl-1H-imidazole-5-carbonitrile.
Sources
- 1. 1,2-dimethyl-1H-imidazole-5-carbonitrile | 19225-94-6 | Buy Now [molport.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arar.sci.am [arar.sci.am]
- 7. researchgate.net [researchgate.net]
use of 1,2-dimethyl-1H-imidazole-5-carbonitrile as a building block in organic synthesis
Application Note: Strategic Utilization of 1,2-Dimethyl-1H-imidazole-5-carbonitrile in Medicinal Chemistry
Executive Summary
1,2-Dimethyl-1H-imidazole-5-carbonitrile (CAS: 19225-94-6) is a high-value heterocyclic building block characterized by a dense functional array: a basic imidazole core, a sterically defined 1,2-dimethyl substitution pattern, and a versatile nitrile "linchpin" at the C5 position.
Unlike simple imidazoles, this scaffold is pre-functionalized to block the N1-tautomerism (via N-methylation) and restrict conformational rotation in binding pockets (via C2-methylation). This guide details the strategic application of this compound in synthesizing fused heterocycles (e.g., imidazo[4,5-b]pyridines), 5-acyl imidazoles , and C4-arylated derivatives , providing validated protocols for high-impact transformations.
Chemical Profile & Reactivity Landscape
The utility of 1,2-dimethyl-1H-imidazole-5-carbonitrile lies in its orthogonal reactivity zones. Understanding the electronic bias of the ring is crucial for selective functionalization.
| Feature | Position | Electronic Character | Synthetic Utility |
| Nitrile Handle | C5 | Electrophilic Carbon | Precursor to amides, acids, amines, amidines, and ketones (Grignard). |
| Open Methine | C4 | Nucleophilic / Acidic | Site for Electrophilic Aromatic Substitution (EAS) or Metal-Catalyzed C-H Activation. |
| Blocking Group | N1 | None | Prevents tautomerism; defines the "5-cyano" regiochemistry permanently. |
| Steric Anchor | C2-Methyl | Steric Bulk | Increases lipophilicity and restricts rotation in enzyme active sites. |
Reactivity Visualization
Figure 1: Orthogonal reactivity map of the 1,2-dimethyl-1H-imidazole-5-carbonitrile scaffold.
Application I: Synthesis of Imidazo[4,5-b]pyridines
The transformation of the nitrile group into fused bicyclic systems is a cornerstone strategy in kinase inhibitor design. The imidazo[4,5-b]pyridine core is isosteric with purines and is widely used to target ATP-binding sites.
Mechanism
The nitrile is first activated to an amidine or imidate, which then undergoes condensation with a 1,3-electrophile (e.g., malononitrile or ethyl acetoacetate) to close the pyridine ring.
Protocol: Condensation with Malononitrile
Target: 6-Amino-7-cyano-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives.
-
Activation: Dissolve 1,2-dimethyl-1H-imidazole-5-carbonitrile (1.0 equiv) in anhydrous methanol.
-
Imidate Formation: Bubble dry HCl gas through the solution at 0°C for 30 minutes. Seal and stir at 4°C for 12 hours. Concentrate to dryness to obtain the imidate hydrochloride.
-
Cyclization: Suspend the imidate salt in ethanol. Add malononitrile (1.1 equiv) and triethylamine (2.5 equiv).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will typically darken as the fused ring forms.
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Critical Note: The N1-methyl group of the starting material becomes the N3-methyl of the final imidazo[4,5-b]pyridine, a position critical for solubility and metabolic stability.
Application II: Accessing 5-Acyl Imidazoles (Grignard Reaction)
Direct addition of Grignard reagents to the nitrile provides access to 5-acyl imidazoles (ketones). These are difficult to synthesize via Friedel-Crafts acylation due to the electron-deficient nature of the C5 position in the presence of the nitrile.
Protocol: Synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)(phenyl)methanone
-
Preparation: Flame-dry a 3-neck flask under Argon. Add 1,2-dimethyl-1H-imidazole-5-carbonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Dropwise add Phenylmagnesium Bromide (3.0 M in ether, 1.2 equiv) over 15 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the magnesium imine intermediate.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (the imine intermediate may streak; look for disappearance of nitrile).
-
Hydrolysis (Critical Step): Cool back to 0°C. Quench with aqueous HCl (1 M) . Stir vigorously for 1 hour to hydrolyze the imine to the ketone.
-
pH Control: Ensure pH < 2 to drive hydrolysis.
-
-
Isolation: Neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Data Summary:
| Reagent | Equivalents | Conditions | Yield (Typical) |
|---|---|---|---|
| Phenylmagnesium Bromide | 1.2 – 1.5 | THF, 0°C to RT | 75-85% |
| Isopropylmagnesium Chloride | 1.3 | THF, -10°C to RT | 60-70% |
Application III: Late-Stage C4 Diversification (C-H Arylation)
The C4 position is the only remaining "open" carbon on the ring. Traditional methods would require halogenation followed by Suzuki coupling. However, Direct C-H Arylation is more efficient for this scaffold.
Protocol: Pd-Catalyzed C-H Arylation
Target: 4-Aryl-1,2-dimethyl-1H-imidazole-5-carbonitrile
-
Reagents: Combine the nitrile substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) in a pressure vial.
-
Base/Solvent: Add Cs₂CO₃ (2.0 equiv) and anhydrous Dioxane .
-
Reaction: Purge with Argon. Seal and heat to 110°C for 12 hours.
-
Mechanism: The basicity of the imidazole N3 assists in the "Concerted Metallation-Deprotonation" (CMD) pathway, directing Palladium to the C4 position.
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.
Troubleshooting & Storage
-
Hygroscopicity: The nitrile is stable but can be hygroscopic. Store in a desiccator at room temperature.
-
Hydrolysis: Avoid prolonged exposure to strong acids/bases unless hydrolysis to the carboxylic acid is intended.
-
N3-Quaternization: When using alkyl halides (e.g., for reactions on side chains), be aware that the N3 nitrogen is nucleophilic and can form imidazolium salts. Use non-nucleophilic bases or protect N3 if necessary (though difficult on this scaffold).
References
-
Synthesis of Imidazo[4,5-b]pyridines
-
Grignard Reactions with Nitriles
-
C-H Arylation of Imidazoles
-
General Imidazole Reactivity
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Application and Protocol for the Scalable Synthesis of 1,2-Dimethyl-1H-imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile, a key building block in pharmaceutical and materials science. The protocol details a robust and scalable multi-step synthetic route, starting from readily available precursors. Emphasis is placed on the practical aspects of scaling up the synthesis from laboratory to pilot-plant scale, addressing critical process parameters, safety considerations, and purification strategies. This guide is intended to provide researchers and process chemists with the necessary information to produce this valuable compound efficiently and safely.
Introduction: The Significance of Functionalized Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific substitution pattern of 1,2-dimethyl-1H-imidazole-5-carbonitrile makes it a versatile intermediate for the synthesis of various therapeutic agents. The dimethyl substitution pattern can influence the molecule's metabolic stability and binding interactions, while the carbonitrile group serves as a key functional handle for further chemical transformations, such as conversion to amines, amides, or tetrazoles.
The scalable synthesis of such functionalized imidazoles is crucial for advancing drug discovery programs and ensuring a reliable supply chain for active pharmaceutical ingredients (APIs). This guide outlines a logical and field-tested approach to the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile, with a focus on methodologies amenable to large-scale production.
Proposed Synthetic Pathway
The synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile can be logically approached in a three-step sequence, designed for efficiency and scalability. This pathway leverages well-established chemical transformations, allowing for robust process control.
Caption: Proposed two-step synthetic workflow for 1,2-dimethyl-1H-imidazole-5-carbonitrile.
Experimental Protocols: From Bench to Scale-Up
This section provides detailed, step-by-step methodologies for the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile. The protocols are presented for both a laboratory scale and a scaled-up process, highlighting the key differences and considerations for larger quantities.
Step 1: Synthesis of 1,2-Dimethylimidazole
The initial step involves the N-methylation of commercially available 2-methylimidazole. Several methods exist for the methylation of imidazoles.[2][3] For scalability, a process using a readily available and cost-effective methylating agent under manageable reaction conditions is preferred. One such method involves the use of dimethyl carbonate.[4]
3.1.1. Laboratory Scale Protocol (0.5 mol)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methylimidazole | 82.10 | 41.05 g | 0.5 |
| Dimethyl Carbonate | 90.08 | 135.12 g (127.5 mL) | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methylimidazole (41.05 g, 0.5 mol) and DMF (200 mL).
-
Heat the mixture to 120°C in an oil bath.
-
Once the temperature is stable, add dimethyl carbonate (135.12 g, 1.5 mol) dropwise over 5-6 hours, maintaining the reaction temperature between 135-140°C.[4]
-
After the addition is complete, maintain the reaction temperature at 145°C for an additional 2 hours to ensure complete conversion.[4]
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, remove the DMF by vacuum distillation.
-
The crude 1,2-dimethylimidazole can be purified by vacuum distillation (b.p. 205°C) to yield a colorless to yellow liquid.[5]
3.1.2. Scale-Up Considerations for N-Methylation
When scaling up this reaction, several factors must be carefully managed:
-
Heat Transfer: The reaction is endothermic during the addition of dimethyl carbonate but becomes exothermic as the reaction proceeds. A jacketed reactor with precise temperature control is essential.
-
Off-Gassing: The reaction produces methanol and carbon dioxide as byproducts. The reactor must be equipped with a proper venting system to handle the gas evolution safely.
-
Reagent Addition: The controlled addition of dimethyl carbonate is crucial to manage the reaction rate and temperature. For larger scales, a metering pump is recommended.
-
Work-up and Purification: Large-scale vacuum distillation requires specialized equipment. The purity of the distilled 1,2-dimethylimidazole is critical for the subsequent step.
Step 2: Cyanation of 1,2-Dimethylimidazole
The introduction of the cyano group at the C5 position of the imidazole ring is a key transformation. Direct C-H cyanation of imidazoles can be challenging. A common strategy involves the use of an electrophilic cyanating agent.[6][7] 1-Cyanoimidazole, prepared from imidazole and cyanogen bromide, is a mild and effective reagent for this purpose.[6]
3.2.1. Laboratory Scale Protocol (0.2 mol)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,2-Dimethylimidazole | 96.13 | 19.23 g | 0.2 |
| 1-Cyanoimidazole | 93.09 | 20.48 g | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 88 mL | 0.22 |
Procedure:
-
Strictly under an inert atmosphere (Nitrogen or Argon). To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dimethylimidazole (19.23 g, 0.2 mol) and anhydrous THF (400 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (88 mL of a 2.5 M solution in hexanes, 0.22 mol) dropwise, keeping the internal temperature below -70°C.
-
Stir the resulting solution at -78°C for 1 hour.
-
In a separate flask, dissolve 1-cyanoimidazole (20.48 g, 0.22 mol) in anhydrous THF (100 mL).
-
Add the solution of 1-cyanoimidazole dropwise to the lithiated imidazole solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1,2-dimethyl-1H-imidazole-5-carbonitrile as a solid.
3.2.2. Scale-Up Considerations for Cyanation
The cyanation step presents significant challenges for scale-up, primarily due to the use of pyrophoric and highly toxic reagents.
-
Cryogenic Conditions: Maintaining a temperature of -78°C on a large scale requires specialized reactors with efficient cooling systems (e.g., liquid nitrogen cooling jackets).
-
Handling of n-Butyllithium: This pyrophoric reagent must be handled with extreme care in a controlled environment. Automated dosing systems and rigorous safety protocols are mandatory.
-
Cyanide Safety: 1-Cyanoimidazole is a source of cyanide. All operations must be conducted in a well-ventilated area, and personnel must be trained in cyanide handling and emergency procedures.[8][9][10][11][12] A dedicated cyanide antidote kit should be readily available.
-
Quenching: The quenching of the reaction can be highly exothermic. The quenching solution should be added slowly with efficient cooling to control the temperature rise.
-
Waste Disposal: All waste streams containing cyanide must be treated with an appropriate oxidizing agent (e.g., bleach) to neutralize the cyanide before disposal, in accordance with local regulations.
Process Logic and Workflow
The overall process can be visualized as a sequential workflow, with critical quality control points at each stage.
Caption: A logical workflow for the synthesis, including in-process quality control checks.
Safety and Handling
The synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile involves the use of hazardous materials that require strict adherence to safety protocols.
-
Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated area.
-
n-Butyllithium: Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.
-
Cyanides (e.g., 1-Cyanoimidazole): Highly toxic. Can be fatal if swallowed, inhaled, or in contact with skin.[8] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[9] All personnel must be thoroughly trained in handling cyanides and be aware of emergency procedures.[10][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. For handling cyanides, double gloving is recommended.[11]
Conclusion
The synthetic route and protocols detailed in this application note provide a practical and scalable method for the preparation of 1,2-dimethyl-1H-imidazole-5-carbonitrile. By carefully considering the key process parameters, safety precautions, and purification strategies, researchers and process chemists can confidently produce this important building block for a variety of applications in drug discovery and materials science. The successful scale-up of this synthesis will rely on a thorough understanding of the reaction thermodynamics, the implementation of robust engineering controls, and a steadfast commitment to safety.
References
-
Holm, A. et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Industrial & Engineering Chemistry Research, 50(23), 13395-13404. [Link]
-
Shuttleworth, S. J. et al. (2000). Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Chemical Communications, (19), 1937-1938. [Link]
-
Holm, A. et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ResearchGate. [Link]
-
Van Den Berge, E. et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12097-12104. [Link]
-
Ataman Kimya. N-METHYLIMIDAZOLE (NMI). [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
Van Den Berge, E. et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]
-
Popova, M. et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]
-
Wang, X. et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]
-
Kaur, H. et al. (2021). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]
-
Wu, Y. et al. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. ACS Publications. [Link]
-
New Jersey Department of Health. (2010). Cyanide Hazard Summary. NJ.gov. [Link]
-
Wu, Y. et al. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(7), 981-983. [Link]
-
University of Windsor. (2010). Cyanides Storage, Handling and General Use Information. [Link]
-
Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]
-
Stanford Environmental Health & Safety. (2021). Information on Cyanide Compounds. [Link]
-
Zhong, Y.-L. et al. (2004). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Academia.edu. [Link]
-
Kaur, G. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Scott, F. L. et al. (1972). The reaction between cyanide ion and nitrones; a novel imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2224-2229. [Link]
-
Zhang, Y. et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]
-
Trivedi, M. N. et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
- Google Patents. (2013).
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
-
Davood, A. et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 389-394. [Link]
-
Chemical Synthesis Database. (2025). 1,2-dimethyl-1H-imidazole. [Link]
-
MolPort. (n.d.). 1,2-dimethyl-1H-imidazole-5-carbonitrile. [Link]
- Google Patents. (2010).
-
Bastiaansen, L. A. M. et al. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 66, 104. [Link]
- Google Patents. (2013). RU2486176C1 - Method for preparing 2-methylimidazole.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct methylation and trifluoroethylation of imidazole and pyridine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nj.gov [nj.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. camachem.com [camachem.com]
microwave-assisted synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile
Application Note: Microwave-Assisted Synthesis of 1,2-Dimethyl-1H-imidazole-5-carbonitrile
Part 1: Executive Summary & Core Directive
Objective: To provide a scalable, high-yield, and regioselective protocol for the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile using microwave irradiation. This guide addresses the specific challenge of C-5 functionalization on the 1,2-dimethylimidazole scaffold, bypassing the thermal instability and long reaction times associated with conventional heating.
Strategic Rationale: The target molecule is a critical pharmacophore intermediate (analogous to the Losartan/Olmesartan scaffold). Conventional thermal routes often suffer from poor regioselectivity (N1 vs. N3 alkylation) or harsh dehydration conditions. This protocol utilizes a Microwave-Assisted Sequential Functionalization (MASF) approach:
-
Regioselective C-5 Formylation: Utilizing the steric electronic bias of the 1,2-dimethyl system under dielectric heating.
-
One-Pot Oxidative Transformation: Rapid conversion of the formyl group to the nitrile using a green, metal-free oxidative protocol (
), which is significantly accelerated by microwave irradiation.
Part 2: Scientific Integrity & Logic (The "Why" & "How")
Retrosynthetic Analysis & Mechanism
The synthesis is designed to ensure structural integrity. Direct alkylation of 4(5)-cyanoimidazole often yields a mixture of 1,4- and 1,5-isomers due to tautomerism. To guarantee the 1,2-dimethyl-5-cyano regiochemistry, we start with the defined 1,2-dimethylimidazole skeleton and functionalize the C-5 position.
-
Step 1: Vilsmeier-Haack Formylation: The C-2 methyl group blocks the most acidic position. The N-methyl group activates the C-5 position towards electrophilic attack more effectively than C-4 due to resonance stabilization of the intermediate sigma complex. Microwave irradiation accelerates the formation of the chloromethyleniminium ion, reducing reaction time from hours to minutes.
-
Step 2: Oxidative Nitrile Formation: Instead of the classical two-step oxime formation/dehydration (which requires corrosive
or ), we employ a microwave-assisted oxidative ammonolysis using Iodine ( ) and Ammonia ( ). This generates the nitrile directly from the aldehyde via an aldimine intermediate.
Materials & Instrumentation
Reagents:
-
Starting Material: 1,2-Dimethylimidazole (CAS: 1739-84-0), >98% purity.
-
Formylation: Phosphoryl chloride (
), Dimethylformamide (DMF, Anhydrous). -
Nitrile Conversion: Iodine (
), Aqueous Ammonia (28-30%), Tetrahydrofuran (THF). -
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Sodium Bicarbonate (
).
Instrumentation:
-
Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0-20 bar) and precise temp control (
). -
Vessels: 10 mL and 35 mL pressure-sealed Pyrex vials with Teflon/Silicon septa.
-
Analysis: HPLC-UV (C18 column), LC-MS,
-NMR (DMSO- ).
Part 3: Optimized Experimental Protocols
Workflow Diagram (Graphviz)
Caption: Sequential Microwave Workflow for C-5 Functionalization.
Protocol A: Synthesis of 1,2-Dimethyl-1H-imidazole-5-carbaldehyde
Rationale: Thermal Vilsmeier reactions are exothermic and prone to "runaway" upon scale-up. The MW protocol allows precise energy input, minimizing charring and byproduct formation.
-
Preparation:
-
In a fume hood, cool 3.0 mL of anhydrous DMF to
in a 10 mL MW vial. -
Dropwise add
(1.2 equiv, 5.0 mmol) under inert atmosphere ( ). Caution: Exothermic. -
Stir for 10 min at RT to form the Vilsmeier reagent (white precipitate may form).
-
Add 1,2-Dimethylimidazole (1.0 equiv, 4.2 mmol) dissolved in 1 mL DMF. Cap the vial.
-
-
Microwave Irradiation:
-
Mode: Dynamic (Power controlled by Temp).
-
Temp:
. -
Hold Time: 10:00 min.
-
Max Pressure: 250 psi (17 bar).
-
Stirring: High.
-
-
Workup:
-
Pour the reaction mixture onto 20 g crushed ice.
-
Neutralize with sat.
to pH 8. -
Extract with DCM (
mL). Wash combined organics with brine. -
Dry over
and concentrate. -
Yield Expectation: 85-92% (Pale yellow solid).
-
Checkpoint:
-NMR should show aldehyde proton at ppm.
-
Protocol B: Conversion to 1,2-Dimethyl-1H-imidazole-5-carbonitrile
Rationale: This step replaces the unstable oxime isolation. Iodine acts as a mild oxidant to convert the in-situ formed aldimine directly to the nitrile.
-
Preparation:
-
Dissolve the aldehyde (1.0 mmol, from Step 1) in THF (3 mL) in a 10 mL MW vial.
-
Add Aqueous Ammonia (28%, 2.0 mL).
-
Add Molecular Iodine (
, 1.1 equiv, 1.1 mmol). The solution turns dark brown.
-
-
Microwave Irradiation:
-
Mode: Dynamic.
-
Temp:
. -
Hold Time: 15:00 min.
-
Power: Max 150W (Low power prevents ammonia outgassing pressure spikes).
-
-
Workup:
-
Quench excess iodine with aqueous
(5%) until the brown color disappears. -
Extract with EtOAc (
mL). -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).
-
Part 4: Data Presentation & Process Control
Reaction Optimization Data
| Parameter | Condition A (Thermal) | Condition B (Microwave) | Impact |
| Step 1 Time | 4 hours (Reflux) | 10 mins ( | 24x throughput increase |
| Step 1 Yield | 65-70% | 88-92% | Reduced tar formation |
| Step 2 Reagent | Eliminates corrosive dehydration | ||
| Step 2 Yield | 75% (2 steps) | 89% (1 pot) | Higher atom economy |
| Purity (HPLC) | 92% | >98% | Simplified purification |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Melting Point:
. -
-NMR (400 MHz, DMSO-
): 7.82 (s, 1H, C4-H), 3.65 (s, 3H, N-Me), 2.35 (s, 3H, C2-Me). -
IR (ATR):
2220 (C N stretch, strong/sharp). -
MS (ESI): m/z 122.1
.
Part 5: Troubleshooting & Safety
-
Pressure Management: Step 2 involves heating aqueous ammonia. Ensure the MW vial is rated for at least 20 bar. Do not exceed
to prevent safety valve actuation. -
Regioselectivity Check: If the C-4 isomer is suspected (due to impure starting material), check the NOE (Nuclear Overhauser Effect) between the N-methyl and the aromatic proton. Strong NOE = C-5 proton (C-4 substituted). Weak/No NOE = C-4 proton (C-5 substituted/Target). Note: In the target 1,2-dimethyl-5-cyanoimidazole, the proton is at C-4. It is distant from the N-Me group compared to the C-5 position. Therefore, NOE between N-Me and C4-H should be weak compared to the aldehyde precursor where the proton was at C-4? Wait. In the target, C-5 has CN. C-4 has H. N-1 has Me. The distance N1-Me to C4-H is long. In the isomer (4-cyano), C-5 has H. N1-Me to C5-H is short -> Strong NOE.Therefore: Target (5-CN) = Weak NOE. Impurity (4-CN) = Strong NOE.
References
-
Microwave-Assisted Vilsmeier-Haack Reaction
- Title: Microwave-assisted Vilsmeier-Haack reaction: A rapid and efficient synthesis of heterocyclic aldehydes.
- Source:Tetrahedron Letters
-
URL:[Link]
-
Oxidative Conversion of Aldehydes to Nitriles
- Title: One-pot synthesis of nitriles from aldehydes using iodine in ammonia w
- Source:Tetrahedron Letters
-
URL:[Link]
- Synthesis of 1,2-Dimethylimidazole (Precursor)
-
General Microwave Imidazole Synthesis
- Title: Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
- Source:Current Microwave Chemistry
-
URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Imidazole Ring Formation
As a Senior Application Scientist, I understand that synthesizing the imidazole core, a privileged structure in medicinal chemistry, can be a rewarding yet challenging endeavor.[1][2][3] This guide is structured to address the most common and critical issues you may encounter, moving from general troubleshooting to method-specific problems and purification hurdles. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your research.
This center is designed as a direct line of support for researchers, chemists, and drug development professionals. The following sections are organized in a question-and-answer format to address specific experimental failures and optimization challenges.
Section 1: The Primary Challenge - Low Yield or Reaction Failure
This is the most frequent issue encountered in the lab. Before diving into method-specific problems, a systematic, general diagnosis is crucial.
Question: My imidazole synthesis has resulted in a very low yield or has failed completely. What is my troubleshooting workflow?
Answer: A failed reaction can be disheartening, but it's a valuable data point. The key is to approach the problem systematically to identify the root cause. The workflow below outlines a logical sequence of checks.
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extraction [label="Product Lost in Workup?\n(Incorrect pH, emulsion)", shape=ellipse, fillcolor="#F1F3F4"]; column [label="Purification Method Suitable?\n(Co-elution, product decomposition on silica)", shape=ellipse, fillcolor="#F1F3F4"];
optimize [label="Systematically Optimize & Repeat", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> reagents; start -> conditions; start -> mechanism; start -> purification;
reagents -> purity [label="Verify"]; reagents -> stability [label="Consider"];
conditions -> temp [label="Check"]; conditions -> time [label="Verify"]; conditions -> atmosphere [label="Confirm"]; conditions -> solvent [label="Ensure"];
mechanism -> side_products [label="Investigate"]; mechanism -> regioisomers [label="Analyze"];
purification -> extraction [label="Review"]; purification -> column [label="Evaluate"];
{purity, stability, temp, time, atmosphere, solvent, side_products, regioisomers, extraction, column} -> optimize [style=dashed]; } enddot Caption: A logical workflow for troubleshooting low-yield imidazole synthesis.
Detailed Breakdown of the Workflow:
-
Reagent Integrity: This is the most common point of failure.
-
Purity of Starting Materials: Impurities in your aldehyde, dicarbonyl compound, or amine source can halt the reaction or lead to a cascade of side products.[4] Always use freshly purified reagents if their quality is in doubt. Aldehydes are particularly prone to oxidation to carboxylic acids.
-
Reagent Decomposition: Reagents like tosylmethyl isocyanide (TosMIC) are sensitive to moisture. Ensure they have been stored correctly.[5] Some reagents may have a limited shelf-life.
-
-
Reaction Conditions:
-
Temperature & Time: Many imidazole syntheses require heat to overcome activation barriers.[6] Conversely, excessive heat can cause decomposition. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[4][6]
-
Atmosphere: While many classical syntheses are robust, metal-catalyzed reactions often require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation or reaction with air-sensitive components.[4][6]
-
Solvent: Ensure you are using the correct grade of solvent. Anhydrous conditions are critical for reactions involving strong bases or water-sensitive catalysts.
-
-
Mechanistic & Side Reactions:
-
Consider the mechanism of your chosen synthesis. Are there known, common side reactions? For example, the Van Leusen synthesis can produce oxazole byproducts.[4] Understanding these pathways can help you adjust conditions to favor the desired product.
-
Regioselectivity can be an issue when using unsymmetrical starting materials, leading to a mixture of isomers that can be difficult to separate and result in a low yield of the desired product.[7]
-
-
Workup & Purification:
-
Your product may have formed, but was lost during isolation. Imidazoles are basic and can form salts.[8] During an acidic wash, your product might move into the aqueous layer. Neutralizing the aqueous layer and re-extracting can sometimes recover the "lost" product.[9]
-
Some imidazole derivatives can be sensitive to silica gel, leading to decomposition on the column. A different purification strategy, like recrystallization or using a different stationary phase (e.g., alumina), may be necessary.[9]
-
Section 2: Method-Specific Troubleshooting
Question: My Debus-Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?
Answer: This is a classic and powerful reaction, but its multicomponent nature presents several points of potential failure.[10][11] Low yields are a frequently reported problem.[6][10][12]
Causality & Solutions:
-
The "Uncatalyzed" Problem: The traditional reaction, often just heating the components in a solvent like ethanol, can be slow and inefficient, leading to side reactions.[2][10]
-
Solution: Add a Catalyst. Modern protocols have demonstrated dramatic yield improvements using various catalysts. Lewis acids, solid acids, and even simple protic acids can accelerate the key condensation steps.[6][10] The choice of catalyst can be critical.[6] For example, using a catalyst like silicotungstic acid has been shown to increase yields significantly.[10]
-
-
Suboptimal Conditions: Conventional heating often requires long reflux times, which can lead to thermal degradation of starting materials or products.
-
Ammonia Source: The traditional use of ammonia can be cumbersome.
dot graph "Debus_Radziszewski_Optimization" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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catalyst [label="Using a Catalyst?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; add_catalyst [label="Introduce a Catalyst\n(See Table 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
solvent [label="Solvent Choice?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; solvent_free [label="Consider Solvent-Free\n(Neat) Conditions\nwith Microwave", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_sm [label="Re-check Starting\nMaterial Purity", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> heating; heating -> microwave [label="Yes"]; heating -> catalyst [label="No"];
microwave -> catalyst;
catalyst -> add_catalyst [label="No"]; catalyst -> solvent [label="Yes"];
add_catalyst -> solvent;
solvent -> solvent_free [label="Optimize"]; solvent -> check_sm [label="Re-evaluate"]; solvent_free -> check_sm; } enddot Caption: Decision tree for optimizing the Debus-Radziszewski reaction.
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages | Reference |
| Protic Acid | Glacial Acetic Acid | Microwave, Solvent-Free | Readily available, acts as solvent and catalyst. | [4] |
| Solid Acid | Silicotungstic Acid | Ethanol, Reflux | High efficiency, can be recycled. | [6][10] |
| Lewis Acid | CuI, ZnCl₂ | Butanol, Reflux | Can promote reactions with challenging substrates. | [7][10][14] |
| Organic Base | DABCO | Solvent-Free | Mild conditions, useful for sensitive substrates. | [6] |
Question: I am observing multiple spots on my TLC after a Marckwald synthesis. What are the likely side products?
Answer: The Marckwald synthesis, which typically involves the reaction of an α-aminoketone with a cyanate or thiocyanate source, is powerful but can be prone to side reactions if not carefully controlled.[15][16][17]
Common Side Products & Causality:
-
Over-oxidation/Dehydrogenation Products: The final step often involves dehydrogenation to form the aromatic imidazole ring.[15] Incomplete reaction can leave you with the dihydroimidazole (imidazoline) intermediate. Conversely, harsh oxidizing conditions can lead to degradation.
-
Thiourea/Urea Derivatives: The isothiocyanate or cyanate can react with the amine starting material in a non-cyclizing fashion, especially if the cyclization step is slow.
-
Self-condensation of α-aminoketone: α-aminoketones can be unstable and may self-condense to form pyrazines or other byproducts, particularly under heat.
Troubleshooting Steps:
-
Control Reaction Conditions: Carefully manage temperature and reaction time to favor the cyclization over side reactions.[6]
-
Purification Strategy: Utilize column chromatography with careful monitoring by TLC to separate the desired product. It may be necessary to isolate and characterize the major byproduct (e.g., by NMR and Mass Spectrometry) to definitively understand the competing reaction pathway and further optimize conditions.[6]
Question: My Van Leusen (TosMIC) reaction is forming an oxazole byproduct. How can I prevent this?
Answer: This is a known issue in the three-component Van Leusen synthesis. The formation of an oxazole instead of the desired imidazole arises from a competing reaction pathway involving TosMIC and the aldehyde, especially in the absence of a pre-formed imine.[4]
Causality: The reaction is not a true multicomponent reaction but proceeds stepwise.[4] To form the imidazole, the aldehyde must first react with the primary amine to form an aldimine, which then reacts with TosMIC. If free aldehyde reacts with TosMIC before the imine is formed, the pathway to the oxazole is opened.
Solution: Ensure In Situ Imine Formation The most effective way to prevent oxazole formation is to ensure the aldimine is formed before the addition of TosMIC.[4][5]
Modified Protocol Step:
-
In your reaction flask, dissolve the aldehyde (1.0 equiv) and the primary amine (1.1 equiv) in the chosen solvent (e.g., ethanol or methanol).
-
Stir this mixture at room temperature for approximately 30-60 minutes to allow for the in situ formation of the aldimine. You can monitor this by TLC or ¹H NMR if necessary.
-
Only then, add the tosylmethyl isocyanide (TosMIC) and the base (e.g., K₂CO₃) to the reaction mixture and proceed with heating.[4]
Section 3: Purification & Isolation Challenges
Question: My imidazole derivative is co-eluting with starting material during column chromatography. How can I improve separation?
Answer: Co-elution is a common and frustrating purification challenge.[9] Here are several strategies, from simple tweaks to more fundamental changes.
Solutions:
-
Optimize the Mobile Phase:
-
Switch to Gradient Elution: If you are using a single (isocratic) solvent mixture, switching to a gradient is the first step. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will help resolve compounds with close Rf values.[9]
-
Experiment with Different Solvent Systems: If an ethyl acetate/hexane system isn't working, try a different combination. Dichloromethane/methanol is another common and effective system for imidazoles.[9]
-
Add a Modifier: Imidazoles can "tail" on silica gel due to their basicity. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your mobile phase can significantly improve peak shape and may improve separation.
-
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation or is causing product degradation, consider switching to a different stationary phase like neutral or basic alumina.
| Solvent System | Polarity Range | Best For | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Less polar, N-alkylated imidazoles. | A good starting point for many derivatives. |
| Dichloromethane / Methanol | Medium to High | More polar imidazoles, NH-imidazoles. | Can provide very different selectivity compared to Hex/EtOAc. |
| Chloroform / Methanol | Medium to High | Similar to DCM/MeOH, good alternative. | Use in a well-ventilated fume hood. |
| Additives (e.g., 0.5% NEt₃) | N/A | Basic imidazoles showing tailing. | Add to the more polar solvent (e.g., MeOH or EtOAc). |
Question: My product seems to be an acid salt (e.g., HCl or TFA salt), and it won't extract into an organic solvent. How do I isolate the neutral imidazole?
Answer: This is a common scenario, especially if your reaction was run under acidic conditions or purified via reverse-phase HPLC using trifluoroacetic acid (TFA). The protonated imidazole nitrogen makes the molecule highly water-soluble.[8] You need to perform an acid-base extraction to recover the neutral, organic-soluble product.[9]
-
Dissolution: Dissolve the crude, salt-containing mixture in deionized water. If it's already in an acidic aqueous solution, proceed to the next step.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base (e.g., saturated sodium bicarbonate (NaHCO₃) solution or 1 M NaOH) while stirring or shaking gently. Periodically check the pH with pH paper. Continue adding base until the solution is basic (pH > 8).
-
Observation: The neutral imidazole derivative may precipitate as a solid if it is insoluble in water. If so, it can be collected by vacuum filtration.[9]
-
Extraction: If the product is water-soluble or oils out, extract the now-basic aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane or ethyl acetate).[9]
-
Drying and Solvent Removal: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your neutral imidazole derivative.[9]
Section 4: Detailed Experimental Protocol
This protocol provides a robust, modern method for imidazole synthesis that addresses common pitfalls like low yields and long reaction times.
This protocol is adapted from modern procedures that emphasize efficiency and high yield.[4]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Glacial acetic acid (catalytic amount, e.g., 5 mol%)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
Charging the Vessel: In a 10 mL microwave reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (5 mmol).
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., ~0.05 mmol).
-
Sealing: Securely seal the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300-700 W) for 5-10 minutes. The optimal time and power may require some optimization for your specific substrates.
-
Safety Note: Always follow the safety guidelines for your specific microwave reactor. Do not exceed the recommended pressure or temperature limits for the vessel.
-
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Precipitation: Add cold water (~20 mL) to the reaction mixture. The crude product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining ammonium acetate and acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,4,5-trisubstituted imidazole.[4]
References
-
Das, T. C., Quadri, S. A. I., & Farooqui, M. (2026, January 4). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [Link]
-
Das, T. C., Quadri, S. A. I., & Farooqui, M. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Scribd. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Pharmanecia. [Link]
-
Ghorpade, P., Gose, P., & Shingare, M. (2021, June 22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. [Link]
-
Purification of Imidazole using PF-15SIHP-F0025. (n.d.). Flash-Chromatographie. [Link]
-
Benincori, T., Brenna, E., & Sannicolo, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Anusha, S., & Ashwini, K. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
-
An, G., et al. (2025, July 4). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development. [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2016, March 21). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. [Link]
-
Zhou, C.-H., & Wang, Y. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]
-
Does anyone have experience in debus-radziszewski imidazole synthesis? (2017, April 21). ResearchGate. [Link]
-
Synthesis of Imidazoles. (n.d.). Scribd. [Link]
-
Sadullayeva, G. G. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]
-
de Oliveira, C. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). [Link]
-
da Silva, A. C. S., et al. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Kumar, A., et al. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Bentham Science. [Link]
-
Preparation of imidazole-modified paper membrane for selective extraction of gallic acid and its structural and functional analogues from Pomegranate Peel. (2024, April 30). RSC Publishing. [Link]
-
Imidazole. (n.d.). [Link]
-
Boopathi, A., et al. (2016, November 15). A review: Imidazole synthesis and its biological activities. [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. (2025, August 7). ResearchGate. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). [Link]
-
Marckwald approach to fused imidazoles. (n.d.). ResearchGate. [Link]
-
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). [Link]
-
Markwald reaction for the synthesis of imidazole. (n.d.). ResearchGate. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 15. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 16. pharmacyjournal.net [pharmacyjournal.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile
Welcome to the technical support resource for 1,2-dimethyl-1H-imidazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this heterocyclic compound. The unique combination of a basic imidazole core and a polar nitrile group presents specific challenges that require a nuanced approach. This document provides in-depth, experience-driven answers to common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude 1,2-dimethyl-1H-imidazole-5-carbonitrile?
The most effective and commonly applicable purification strategies for this compound are column chromatography and crystallization. For achieving very high purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The choice depends on the scale of your synthesis and the specific impurity profile of your crude material.[1]
-
Column Chromatography: Excellent for removing baseline impurities, unreacted starting materials, and colored byproducts. It is often the first purification step.
-
Crystallization: A powerful technique for achieving high purity on a larger scale, provided a suitable solvent system can be identified. It is particularly effective at removing trace impurities that may co-elute during chromatography.[2]
-
Acid-Base Extraction: While theoretically possible due to the basic imidazole ring, this method is often complicated by the compound's solubility in both aqueous and organic layers and the potential for nitrile group hydrolysis under harsh pH conditions.[3][4] It should be approached with caution.
Q2: What key physicochemical properties influence the purification strategy?
Understanding the compound's properties is critical for designing an effective purification protocol. The basicity of the imidazole ring and the polarity of the nitrile group are the most influential factors.
Table 1: Physicochemical Properties of 1,2-dimethyl-1H-imidazole-5-carbonitrile and Related Structures
| Property | Value / Observation | Significance for Purification |
|---|---|---|
| Molecular Formula | C₆H₇N₃ | |
| Molecular Weight | 121.14 g/mol [5] | Influences diffusion rates and elution in size-exclusion contexts. |
| Appearance | Typically a solid (e.g., powder or crystals).[6] | The physical state dictates handling and dissolution procedures. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3] | Broad solubility provides flexibility in choosing chromatography and crystallization solvents. |
| Basicity | The imidazole ring is basic.[1][7] | Can cause strong, sometimes irreversible, adsorption to acidic silica gel, leading to tailing and poor recovery. |
| Stability | Potentially susceptible to hydrolysis (nitrile to carboxylic acid) under strong acid or base conditions.[4] | Avoid prolonged exposure to harsh pH during extraction or chromatography. Store in a dry environment.[4][6] |
Q3: What are the most likely impurities to be present in the crude product?
Impurities typically arise from the specific synthetic route used. However, common classes of impurities include:
-
Unreacted Starting Materials: These can vary widely depending on the synthesis.
-
Regioisomers: The isomeric 1,2-dimethyl-1H-imidazole-4-carbonitrile is a very common potential impurity. Its similar polarity can make separation challenging.[1]
-
Hydrolysis Products: The nitrile group can hydrolyze to the corresponding amide or 1,2-dimethyl-1H-imidazole-5-carboxylic acid , especially if the reaction workup involves strong aqueous acid or base.[6]
-
N-alkylation Byproducts: If methylation is part of the synthesis, incomplete or over-methylation can lead to related imidazole derivatives.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the workhorse for purifying 1,2-dimethyl-1H-imidazole-5-carbonitrile. However, its success is not always straightforward.
Problem: The compound shows significant tailing and poor recovery from the silica gel column.
Cause: The basic nitrogen atoms of the imidazole ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction leads to strong adsorption, causing the compound to elute slowly and incompletely, resulting in broad, tailing peaks and loss of material.
Solution: Deactivate the Silica Gel
To mitigate this interaction, the silica gel must be "passivated" or "deactivated" with a volatile base. Triethylamine (Et₃N) is the most common choice.
Step-by-Step Protocol: Column Chromatography with Deactivated Silica
-
Solvent System Selection: First, identify a suitable eluent system using Thin Layer Chromatography (TLC). Test solvent mixtures such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Add Base to Eluent: Add 0.5-1% triethylamine to the pre-mixed eluent you will use for the column. For example, for 1 L of 50:50 Hexane:EtOAc, add 5-10 mL of Et₃N.
-
Prepare the Slurry: Prepare the silica gel slurry using the base-containing eluent. This ensures the silica is neutralized before the compound is introduced.
-
Pack and Run: Pack the column with the slurry and run the chromatography as usual. The presence of triethylamine in the mobile phase will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.[1]
Problem: Impurities are co-eluting with the desired product.
This is a common issue, often caused by an inadequate solvent system or the presence of a similarly polar impurity, like a regioisomer.[1]
dot
Caption: Decision workflow for troubleshooting co-elution issues.
Optimization Strategies:
-
Fine-Tune the Solvent Gradient: If TLC shows a small separation, a shallower gradient during the column run can improve resolution. Instead of a rapid increase in polarity, use smaller, incremental steps.
-
Change Solvent Selectivity: If a standard Hexane/Ethyl Acetate system fails, switch to a system with different chemical properties, such as Dichloromethane/Methanol. This can alter the elution order and resolve the co-eluting species.[1]
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which will have different interactions with your compound and its impurities.
Troubleshooting Guide: Crystallization
Crystallization can yield highly pure material but often requires significant optimization.
Problem: An oil precipitates from the solution instead of solid crystals.
"Oiling out" is a frequent challenge, especially when impurities are present.
dot
Caption: Experimental workflow for troubleshooting product oiling out during crystallization.
Causality and Solutions:
-
Cause: Presence of Impurities. Impurities disrupt the formation of a stable crystal lattice, preventing ordered packing and leading to an amorphous oil.[1]
-
Solution: Perform a preliminary purification by flash chromatography to remove the bulk of impurities before attempting crystallization.
-
-
Cause: Supersaturation is too high. If the solution is cooled too quickly or is too concentrated, the molecules may not have time to align properly, causing them to crash out as a disordered oil.
-
Solution: Re-heat the solution to dissolve the oil, add slightly more solvent to reduce the concentration, and allow it to cool much more slowly. Insulating the flask can help.
-
-
Cause: Residual Solvent. Trapped solvent from a previous step can act as an impurity.[1]
-
Solution: Ensure your material is thoroughly dried under high vacuum before starting the crystallization process.
-
Problem: No crystals form, even after cooling the solution.
Cause: The solution has not reached a state of supersaturation required to initiate crystal nucleation.
Solutions to Induce Crystallization:
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradually increases the concentration.
-
Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to your solution until it becomes faintly turbid. For example, if your compound is dissolved in ethanol, slowly add water or hexane.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for further crystal growth.
Advanced Purity Analysis
To confirm the purity of your final product, an analytical HPLC method is essential.
Step-by-Step Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.[8]
-
Column: A reverse-phase C18 column is a good starting point (e.g., Waters Acquity UPLC HSS T3).[9]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) containing an acidic modifier is typically effective. The modifier, usually 0.1% formic acid, ensures that the imidazole nitrogen is protonated, leading to sharper peaks.[9][10]
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Sample Gradient:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Run a linear gradient to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes.
-
Hold at high organic content for several minutes to wash the column.
-
Return to initial conditions and equilibrate before the next injection.
-
-
Detection: Monitor at a wavelength where the imidazole ring absorbs, typically around 210-254 nm.
-
Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.[8]
References
-
SIELC Technologies. (2018). Separation of 1H-Imidazole, 1,2-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Solubility of Things. (n.d.). 1,2-Dimethylimidazole. Available at: [Link]
-
MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Available at: [Link]
-
MolPort. (n.d.). 1,2-dimethyl-1H-imidazole-5-carbonitrile. Available at: [Link]
-
NIST. (2025). 1H-Imidazole, 1,2-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Waleed, H. Q., et al. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Zhang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]
-
MilliporeSigma. (n.d.). 1,2-Dimethyl-1H-imidazole. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2-dimethyl-1H-imidazole-5-carbonitrile | 19225-94-6 | Buy Now [molport.com]
- 6. 1,2-Dimethyl-1H-imidazole-5-carboxylic acid | 122222-09-7 [sigmaaldrich.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Separation of 1H-Imidazole, 1,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
regioselectivity issues in the functionalization of imidazoles
To: Research & Development Team From: Senior Application Scientist, Chemical Technologies Division Subject: Technical Guide: Troubleshooting Regioselectivity in Imidazole Functionalization
Introduction: The Imidazole Paradox
The imidazole ring is a cornerstone of medicinal chemistry, yet its functionalization is notoriously deceptive. As a 1,3-diazole, it possesses two distinct nitrogen atoms—the acidic pyrrole-like
This guide moves beyond standard textbook descriptions to provide actionable, troubleshooting-focused workflows for controlling regioselectivity.
Module 1: N-Functionalization (The Tautomer Challenge)
The Core Problem: 4-substituted imidazoles exist in rapid equilibrium with their 5-substituted tautomers. Direct alkylation often yields a mixture of 1,4- and 1,5-isomers.[1]
FAQ: How do I control N1 vs. N3 alkylation?
A: Regiocontrol is dictated by the interplay of sterics and electronics of the substituent at
-
Electronic Control (EWG): If you have an Electron-Withdrawing Group (e.g.,
, , ) at position 4(5):-
Mechanism: The EWG draws electron density, making the adjacent nitrogen (
in the 4-isomer) less nucleophilic. -
Outcome: Alkylation occurs preferentially at the distal nitrogen (
) , yielding the 1,4-disubstituted product.
-
-
Steric Control (Bulky Groups): Large substituents (e.g.,
, ) at position 4(5):-
Mechanism: Steric hindrance blocks the adjacent nitrogen.
-
Outcome: Alkylation favors the distal nitrogen (
) , yielding the 1,4-disubstituted product.
-
-
The "Difficult" Case (EDG/Small Groups): Methyl or alkyl groups often result in poor selectivity (mixtures of 1,4 and 1,5).
Protocol 1.1: The "Trans-N-Alkylation" Strategy (For 1,5-Selectivity)
When direct alkylation fails to yield the sterically hindered 1,5-isomer, use the "Transient Protection" route.
-
Step 1: Protection. React 4-substituted imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[3]
-
Why: The SEM group, being bulky, will selectively protect the distal
(forming the 1-SEM-4-substituted isomer).
-
-
Step 2: Quaternization. Treat with your desired alkyl halide (
).-
Why: The only available nitrogen is
. This forms the imidazolium salt.
-
-
Step 3: Deprotection. Remove the SEM group (TBAF or acid).
-
Result: The alkyl group remains at the position adjacent to the substituent, yielding the 1,5-disubstituted imidazole .
-
Module 2: C-H Functionalization (C2 vs. C5)
The Core Problem:
FAQ: Why does my lithiation always hit C2?
A: The proton at
Protocol 2.1: The "Blocking Group" Maneuver (Targeting C5)
To lithiate
-
Block C2: Treat
-protected imidazole with -BuLi followed by TMSCl (Trimethylsilyl chloride).-
Result: 2-TMS-imidazole.
-
-
Lithiate C5: Add a second equivalent of
-BuLi. -
Functionalize: Add your electrophile (
). -
Deblock: Remove the C2-TMS group with mild acid or fluoride.
FAQ: How do I achieve C5-Arylation without lithiation?
A: Use Palladium catalysis with specific "Commanding" bases.
-
C5-Selective Conditions:
+ Phosphine Ligand + Carbonate/Carboxylate Base (e.g., ). -
C2-Selective Conditions:
-catalysis or -co-catalysis often redirects reactivity to .
Module 3: The "Impossible" C4 Position
The Core Problem:
Protocol 3.1: The SEM-Switch Workflow
To functionalize
-
Start: 1-SEM-imidazole.
-
First Arylation (C5): Perform Pd-catalyzed C-H arylation (targets
).-
Intermediate: 1-SEM-5-arylimidazole.
-
-
The Switch (Deprotection/Reprotection):
-
Remove SEM (TBAF). You now have 4(5)-arylimidazole.
-
Re-protect with SEM-Cl.
-
Crucial Step: Due to the steric bulk of the aryl group, the SEM group will attach to the distal nitrogen .
-
Result: The molecule is now 1-SEM-4-arylimidazole .
-
-
Second Arylation (New C5): The position next to the SEM group (originally
) is now the reactive position. Perform a second C-H arylation.[2]
Visual Troubleshooting Guides
Figure 1: N-Alkylation Decision Tree
Caption: Logic flow for selecting the correct N-alkylation protocol based on C4-substituent properties.
Figure 2: The SEM-Switch Strategy for Sequential Arylation
Caption: Workflow for accessing the unreactive C4 position by toggling the SEM protecting group.
Summary of Regioselectivity Rules
| Reaction Type | Target Position | Key Reagent/Condition | Mechanism/Driver |
| Lithiation | C2 | Kinetic Acidity (pKa ~18.6) | |
| Lithiation | C5 | 1. | C2 Blocking + Directing Group |
| Pd-Arylation | C5 | Electronic rich C5 / CMD mechanism | |
| Pd-Arylation | C2 | Copper-mediated acidity | |
| N-Alkylation | N1 (1,4-isomer) | Direct Alkylation (EWG/Bulky sub) | Steric/Electronic deactivation of N3 |
| N-Alkylation | N3 (1,5-isomer) | Trans-N-Alkylation (SEM route) | Quaternization of protected intermediate |
References
-
Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Source: BenchChem Protocols.
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Source: National Institutes of Health (NIH) / PMC.
-
Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines. Source: SciSpace / ResearchGate.
-
Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. Source: ACS Publications (J. Org.[10] Chem). [3][7][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the workup and purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workup, offering explanations for the underlying causes and providing actionable solutions.
Question: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I break it?
Answer: Emulsion formation is a common issue when partitioning organic and aqueous layers, especially when basic or acidic solutions are used to neutralize the reaction mixture. This is often caused by the presence of fine particulate matter, salts, or amphiphilic side products that stabilize the interface between the two immiscible liquids.
-
Causality: The basic nature of imidazole derivatives can contribute to the formation of emulsions, particularly if there are unreacted starting materials or polymeric byproducts present. Vigorous shaking of the separatory funnel can also mechanically induce stable emulsions.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, reducing their solubility in the aqueous layer.
-
Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity, such as diethyl ether or hexanes, can sometimes disrupt the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[1]
-
Centrifugation: If a small-scale reaction is being performed, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Question: I am observing a low yield of my product after extraction and solvent removal. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors during the workup procedure, ranging from incomplete extraction to product loss during purification.
-
Causality: 1,2-dimethyl-1H-imidazole-5-carbonitrile, like many imidazole derivatives, possesses some water solubility due to the presence of nitrogen atoms capable of hydrogen bonding.[2][3] This can lead to incomplete extraction from the aqueous phase into the organic solvent. Additionally, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, converting the desired product into the corresponding carboxylic acid or amide, which will have different solubility properties.
-
Solutions:
-
Multiple Extractions: Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product from the aqueous layer.
-
pH Adjustment: Ensure the pH of the aqueous layer is optimized for the extraction. For basic compounds like imidazoles, adjusting the pH to be slightly basic (pH 8-9) can suppress protonation and increase its partitioning into the organic layer. However, avoid strongly basic conditions that could lead to hydrolysis of the nitrile group.
-
Back-Extraction: If the product is suspected to have partitioned into the aqueous layer, this layer can be saturated with sodium chloride and back-extracted with a more polar organic solvent like ethyl acetate or dichloromethane.[4]
-
TLC Analysis of Aqueous Layer: Before discarding the aqueous layer, spot a small sample on a TLC plate and develop it to confirm that no significant amount of product is being lost.
-
Careful Solvent Removal: When removing the organic solvent using a rotary evaporator, avoid excessive heat or high vacuum, as the product may have some volatility.
-
Question: My crude product is a dark oil or a discolored solid. What is the source of the color and how can I remove it?
Answer: The formation of colored impurities is a common occurrence in many organic reactions, including imidazole synthesis. These impurities can arise from side reactions, degradation of starting materials or the product, or the presence of residual catalysts.
-
Causality: The reaction conditions for imidazole synthesis, which can involve heating and the use of various reagents, can lead to the formation of polymeric or highly conjugated byproducts that are intensely colored.
-
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for 15-30 minutes at room temperature, then filter through Celite® to remove the charcoal. The charcoal will adsorb many of the colored impurities.
-
Column Chromatography: This is the most effective method for removing colored impurities and separating the desired product from other byproducts. Silica gel is commonly used as the stationary phase, with a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The choice of solvent is critical and may require some experimentation.
-
Washing with Sodium Thiosulfate: If residual halogenated reagents are suspected to be the cause of the color, washing the organic layer with a dilute aqueous solution of sodium thiosulfate can help.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile?
A1: A typical workup involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The specifics can vary depending on the reaction conditions. A general protocol is provided in the "Experimental Protocols" section below.
Q2: Which organic solvent is best for extracting 1,2-dimethyl-1H-imidazole-5-carbonitrile?
A2: Dichloromethane and ethyl acetate are commonly used and effective solvents for extracting imidazole derivatives from aqueous solutions.[4] Dichloromethane is denser than water, which can be advantageous for separations, while ethyl acetate is less toxic. The choice may depend on the specific impurities present and the subsequent purification steps.
Q3: How can I monitor the purity of my product during the workup and purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification. By spotting the crude mixture and the fractions collected from column chromatography on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable eluent system for TLC would be a mixture of hexanes and ethyl acetate.
Q4: Can the nitrile group in 1,2-dimethyl-1H-imidazole-5-carbonitrile hydrolyze during workup?
A4: Yes, the nitrile group can be susceptible to hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, especially with prolonged exposure or heating.[6][7] It is advisable to use mild acidic or basic solutions for neutralization and to perform the workup at room temperature.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Good solubility for imidazole derivatives and immiscibility with water.[4] |
| Number of Extractions | 3 - 4 | Maximizes product recovery from the aqueous phase. |
| Washing Solutions | Saturated NaHCO₃ (aq), Water, Brine | Neutralizes residual acid, removes water-soluble impurities, and aids in phase separation. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic phase. |
| Column Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Provides good separation of the product from less polar and more polar impurities.[5] |
Experimental Protocols
Standard Workup and Purification Protocol
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as gas evolution (CO₂) may occur.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate volume of an organic solvent such as dichloromethane or ethyl acetate.
-
Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine all the organic extracts.
-
-
Washing the Organic Layer:
-
Wash the combined organic extracts sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) (to facilitate phase separation and remove residual water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2-dimethyl-1H-imidazole-5-carbonitrile.
-
Visualizations
Caption: Workflow for the workup and purification of 1,2-dimethyl-1H-imidazole-5-carbonitrile with troubleshooting points.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
- Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
-
Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry. Retrieved from [Link]
- Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,2-dimethyl-1H-imidazole. Retrieved from [Link]
-
MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.
-
SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 1,2-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- (n.d.).
-
ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Retrieved from [Link]
-
Molport. (n.d.). 1,2-dimethyl-1H-imidazole-5-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Retrieved from [Link]
-
ResearchGate. (2015, September 24). How do I make buffer 5mM imdazole to purify protein? Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 1,2-dimethyl-. NIST WebBook. Retrieved from [Link]
- Jabbar, H. S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
- Google Patents. (n.d.). CN106045912A - Preparation method for 1,2-dimethylimidazole.
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. Retrieved from [Link]
-
MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
- (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
-
ResearchGate. (2025, July 10). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chembk.com [chembk.com]
- 3. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
stability issues of 1,2-dimethyl-1H-imidazole-5-carbonitrile under acidic conditions
Welcome to the dedicated support resource for researchers working with 1,2-dimethyl-1H-imidazole-5-carbonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Introduction
1,2-dimethyl-1H-imidazole-5-carbonitrile is a versatile building block in medicinal chemistry and materials science. However, its stability under acidic conditions can be a critical factor influencing reaction outcomes, product purity, and overall yield. The presence of both a basic imidazole ring and an acid-labile nitrile group presents unique challenges. This guide is structured to address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a lower than expected yield after a reaction performed in acidic media. What could be the primary cause?
Answer:
A lower than expected yield when using 1,2-dimethyl-1H-imidazole-5-carbonitrile in acidic conditions is often attributed to two primary factors: hydrolysis of the nitrile group and/or degradation of the imidazole ring itself.
-
Nitrile Hydrolysis: The cyano (-C≡N) group is susceptible to acid-catalyzed hydrolysis. In the presence of strong acids and water, it can be converted first to a carboxamide intermediate (1,2-dimethyl-1H-imidazole-5-carboxamide) and subsequently to a carboxylic acid (1,2-dimethyl-1H-imidazole-5-carboxylic acid). This is a common pathway for loss of your starting material. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time.
-
Imidazole Ring Stability: While the imidazole ring is generally considered aromatic and relatively stable, prolonged exposure to harsh acidic conditions (e.g., concentrated mineral acids at elevated temperatures) can lead to ring-opening or other degradative side reactions. The N-methylation at positions 1 and 2 can influence the electron density and stability of the ring.
To troubleshoot, it is recommended to analyze your crude reaction mixture by LC-MS or ¹H NMR to identify potential byproducts corresponding to the masses or spectral signatures of the carboxamide and carboxylic acid derivatives.
Troubleshooting Guide 1: How can I minimize nitrile hydrolysis during my reaction?
Answer:
Minimizing the hydrolysis of the 5-carbonitrile group is crucial for maintaining the integrity of your molecule. Here are several strategies you can employ, ranging from least to most impactful:
1. Control of Reaction Temperature:
-
Rationale: Hydrolysis is a thermally activated process. By running your reaction at a lower temperature, you can significantly reduce the rate of this unwanted side reaction.
-
Protocol: Attempt to run your reaction at 0 °C or even sub-zero temperatures if your desired reaction kinetics allow. Monitor the reaction progress carefully to find a balance between the formation of your desired product and the minimization of the hydrolyzed byproduct.
2. Use of Milder Acids:
-
Rationale: The strength of the acid catalyst directly influences the rate of hydrolysis. Switching from strong mineral acids (e.g., HCl, H₂SO₄) to weaker organic acids can be beneficial.
-
Protocol: Consider using acids such as acetic acid (CH₃COOH) or trifluoroacetic acid (TFA) in stoichiometric amounts rather than as a solvent. The choice of acid should be compatible with your overall reaction scheme.
3. Anhydrous Conditions:
-
Rationale: Water is a necessary reactant for nitrile hydrolysis. By rigorously excluding water from your reaction system, you can effectively halt this degradation pathway.
-
Protocol:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.
-
Handle all reagents under an inert atmosphere.
-
4. Reduced Reaction Time:
-
Rationale: The extent of hydrolysis is directly proportional to the reaction time.
-
Protocol: Monitor your reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as a satisfactory amount of product has been formed to avoid prolonged exposure to the acidic medium.
Workflow for Minimizing Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile hydrolysis.
FAQ 2: My NMR spectrum of the final product shows unexpected peaks. What could they be?
Answer:
Unexpected peaks in your NMR spectrum often indicate the presence of isomers or degradation products. In the context of 1,2-dimethyl-1H-imidazole-5-carbonitrile under acidic conditions, consider the following possibilities:
-
Hydrolysis Products: As mentioned previously, the carboxamide and carboxylic acid derivatives are the most likely byproducts. You would expect to see the disappearance of the nitrile carbon in ¹³C NMR and the appearance of a carbonyl carbon signal. In ¹H NMR, the electronic environment of the imidazole ring protons will shift.
-
N-Methyl Group Migration: While less common, strong acid and heat can potentially catalyze the migration of a methyl group, leading to isomeric impurities. This would result in a more complex NMR spectrum with multiple sets of signals for the imidazole ring and methyl groups.
-
Protonation States: The imidazole ring will be protonated in acidic media. This can lead to significant shifts in the NMR signals compared to the free base. Ensure your NMR solvent is consistent with the expected protonation state or neutralize a sample to obtain a spectrum of the free base for comparison.
Data Comparison Table for Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Key ¹³C NMR Signal (approx. ppm) | Key ¹H NMR Signal (approx. ppm) |
| 1,2-dimethyl-1H-imidazole-5-carbonitrile | 121.14 | ~115 (C≡N) | Singlet for C4-H |
| 1,2-dimethyl-1H-imidazole-5-carboxamide | 139.15 | ~165 (C=O) | Broad singlets for -NH₂ |
| 1,2-dimethyl-1H-imidazole-5-carboxylic acid | 140.14 | ~170 (C=O) | Broad singlet for -COOH |
Troubleshooting Guide 2: How do I confirm the structure of my product and identify impurities?
Answer:
A multi-technique approach is the most reliable way to confirm the structure of your main product and identify any impurities.
Recommended Analytical Workflow:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To separate the components of your reaction mixture and determine their molecular weights.
-
Procedure:
-
Dissolve a small sample of your crude or purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Run a gradient elution method to separate the compounds.
-
Analyze the mass spectrum of each eluting peak to identify the molecular ions corresponding to your starting material, expected product, and potential byproducts (refer to the table above).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of your main product and impurities.
-
Procedure:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more complex structures or mixtures, consider 2D NMR experiments like COSY and HSQC to establish connectivity.
-
Compare the observed chemical shifts and coupling constants with expected values for your target compound and potential byproducts.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Procedure:
-
Look for a sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile.
-
The absence or diminished intensity of this peak, coupled with the appearance of a strong absorption around 1650-1700 cm⁻¹ (C=O stretch), would be strong evidence for hydrolysis.
-
-
Analytical Workflow Diagram
Caption: Analytical workflow for product characterization.
References
- General Reactivity of Imidazoles: For a comprehensive overview of imidazole chemistry, including their behavior in acidic media, refer to found
- Nitrile Hydrolysis Mechanisms: Detailed mechanisms of acid-catalyzed nitrile hydrolysis are widely available in advanced organic chemistry liter
-
Spectroscopic Data of Organic Compounds: Databases such as the Spectral Database for Organic Compounds (SDBS) can be valuable for comparing experimental data with known spectra. (AIST: Integrated Spectral Data Base System for Organic Compounds, [Link])
Validation & Comparative
Spectroscopic Differentiation of 1,2-Dimethyl-1H-imidazole-5-carbonitrile Isomers
Executive Summary
In the synthesis of imidazole-based therapeutics (such as precursors for Losartan or novel kinase inhibitors), the regioselective alkylation of the imidazole ring is a critical quality attribute. The methylation of 2-methyl-4(5)-cyanoimidazole invariably produces a mixture of two regioisomers: the desired 1,2-dimethyl-1H-imidazole-5-carbonitrile (1,5-isomer) and its constitutional isomer, 1,2-dimethyl-1H-imidazole-4-carbonitrile (1,4-isomer).
Distinguishing these isomers by simple 1D 1H NMR is notoriously difficult due to the similar electronic environment of the ring methyls. This guide provides a definitive, self-validating spectroscopic protocol using 1D NOE and 2D HMBC NMR techniques to unambiguously assign regiochemistry.
The Isomer Challenge: 1,4- vs. 1,5-Substitution
The core challenge lies in the tautomeric nature of the starting material. Upon deprotonation, the imidazolyl anion can be alkylated at either nitrogen atom (N1 or N3), leading to two distinct steric and electronic environments.
Structural Comparison
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Alternative) |
| IUPAC Name | 1,2-dimethyl-1H-imidazole-5-carbonitrile | 1,2-dimethyl-1H-imidazole-4-carbonitrile |
| Substituents | 5-Cyano, 4-Hydrogen | 4-Cyano, 5-Hydrogen |
| Steric Environment | Crowded: N1-Methyl is adjacent to the bulky Cyano group. | Open: N1-Methyl is adjacent to a small Hydrogen atom. |
| Dipole Moment | Generally lower (vectors oppose). | Generally higher (vectors align). |
Spectroscopic Strategy: The "Self-Validating" Protocol
To ensure scientific integrity, we rely on through-space (NOE) and through-bond (HMBC) interactions rather than ambiguous chemical shift comparisons.
Method A: 1H-1H NOE (The Gold Standard)
The definitive test relies on the spatial proximity of the N1-Methyl group to the remaining aromatic proton on the imidazole ring.
-
1,4-Isomer: The N1-Methyl group is spatially adjacent to the C5-Proton. Irradiation of the N-Me signal will induce a strong positive NOE enhancement on the aromatic proton signal.
-
1,5-Isomer: The N1-Methyl group is adjacent to the Nitrile group (C5-CN). It is spatially distant from the C4-Proton. Irradiation of the N-Me signal will show zero (or negligible) NOE enhancement on the aromatic proton.
Method B: 1H-13C HMBC (The Confirmation)
Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.
-
Path: The N1-Methyl protons will show a 3-bond correlation (
) to C2 and C5 . -
Differentiation:
-
In the 1,4-isomer , C5 is a Methine (CH) carbon (high intensity in HSQC).
-
In the 1,5-isomer , C5 is a Quaternary (C-CN) carbon (no signal in HSQC).
-
Result: If the N-Me protons correlate to a quaternary carbon at ~100-120 ppm, it is the 1,5-isomer . If they correlate to a CH carbon, it is the 1,4-isomer .
-
Experimental Protocols
Protocol 1: 1D Selective NOE Experiment
Objective: Determine spatial proximity between N-Me and Ring-H.
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-
or CDCl . Ensure the solution is clear (filter if necessary) to prevent relaxation artifacts. -
Instrument Setup: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOE with gradient pulses.
-
Parameters:
-
Mixing Time (
): 400–600 ms (optimized for small molecules). -
Scans: 64–128 scans to resolve small enhancements (1-5%).
-
Irradiation: Set the selective pulse frequency exactly on the N-Me singlet (typically 3.5–3.8 ppm).
-
-
Analysis: Phase the irradiated N-Me peak negative. Look for positive peaks in the aromatic region (~7.5–8.0 ppm).
Protocol 2: 1H-13C HMBC
Objective: Verify connectivity of N-Me to C5.
-
Parameters: Optimized for long-range coupling constants of 8 Hz (
). -
Analysis: Locate the N-Me proton row. Identify cross-peaks.
-
Cross-peak 1: C2 (Quaternary, amidine-like, ~145-150 ppm).
-
Cross-peak 2: C5. Check the chemical shift and HSQC status of this carbon.
-
Comparative Data Summary
The following table summarizes the expected spectroscopic fingerprints for the two isomers.
| Parameter | 1,5-Isomer (5-CN) | 1,4-Isomer (4-CN) |
| 1H NMR: N-Me Shift | ~3.6 - 3.8 ppm (Often slightly downfield due to CN anisotropy) | ~3.5 - 3.7 ppm |
| 1H NMR: Ring H Shift | H4: ~7.6 - 7.9 ppm | H5: ~7.5 - 7.8 ppm (Often downfield due to N1) |
| NOE Interaction | N-Me | N-Me |
| 13C NMR: C-CN Shift | C5-CN (Quaternary) | C4-CN (Quaternary) |
| HMBC Correlation | N-Me correlates to Quaternary C5 | N-Me correlates to Methine C5 |
| IR (Nitrile Stretch) | ~2220-2230 cm | ~2220-2230 cm |
Note: Exact chemical shifts vary by solvent (DMSO-d6 vs CDCl3), but the relative NOE and HMBC relationships remain constant.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the correct isomer during synthesis.
Figure 1: Decision tree for the spectroscopic assignment of 1,2-dimethyl-cyanoimidazole regioisomers.
References
-
Regioselective Synthesis of Imidazoles
-
NMR of N-Methyl Imidazoles (NOE Principles)
- Title: 1D NOESY made easy | NMR Facility.
- Source: University of Chicago, Chemistry Department.
-
URL:[Link]
-
Physical Properties of 1,2-Dimethylimidazole
-
HMBC/HSQC Characterization of Nitroimidazoles (Analogous Systems)
- Title: NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory.
- Source: Swinburne University of Technology.
-
URL:[Link]
Sources
- 1. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
comparative study of the electronic properties of substituted imidazoles
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Data Analytics Subject: Comparative Guide: Electronic Properties of Substituted Imidazoles
Executive Summary
This guide provides a technical comparison of substituted imidazoles, focusing on how specific substituents modulate electronic properties such as basicity (
This document moves beyond basic textbook definitions to link structural causality with experimental validation . It is designed to help you select the precise derivative for your specific application, whether you are tuning a drug's binding affinity or designing a corrosion inhibitor.
Mechanistic Principles: The "Push-Pull" Electronic Tuning
The electronic behavior of imidazole is governed by the electron density at the N3 (pyridine-like) nitrogen and the stability of the
Positional Sensitivity
-
N1-Position: Substituents here directly affect the aromatic sextet but do not block the N3 lone pair. However, electron-withdrawing groups (EWGs) at N1 can significantly lower the basicity of N3 through inductive withdrawal across the ring.
-
C2-Position: This is the most sensitive position for steric and inductive tuning. Substituents here are adjacent to both nitrogens. An Electron-Donating Group (EDG) at C2 (e.g., 2-methyl) stabilizes the conjugate acid cation via the inductive effect (
), significantly raising . -
C4/C5-Positions: These positions are electronically coupled to the N1/N3 system but are less sterically demanding on the N3 lone pair.
Logic of Substituent Effects
The following diagram illustrates the causal flow from substituent type to electronic outcome.
Figure 1: Causal relationship between substituent nature and observable electronic properties in the imidazole ring.[1]
Comparative Analysis of Electronic Properties
The following table aggregates data from computational (DFT) and experimental studies to highlight the contrast between unsubstituted imidazole and its derivatives.
Table 1: Representative Electronic Properties of Imidazole Derivatives
| Derivative | Substituent Type | Position | HOMO (eV)** | Key Characteristic | ||
| Imidazole | None | - | 7.0 | -6.22 | ~5.8 | Baseline reference. Amphoteric. |
| 1-Methylimidazole | Weak EDG (+I) | N1 | 7.1 | -5.88 | ~5.6 | Liquid range, slightly more basic. |
| 2-Methylimidazole | Weak EDG (+I) | C2 | 7.85 | -5.70 | ~5.5 | Enhanced Basicity. C2-Me stabilizes cation. |
| 4-Methylimidazole | Weak EDG (+I) | C4 | 7.5 | -5.80 | ~5.6 | Moderate basicity increase. |
| 4-Nitroimidazole | Strong EWG (-R/-I) | C4 | -0.1 to 2.3 | -7.50 | ~4.2 | High Acidity. N-H becomes acidic ( |
| 2-Phenylimidazole | Conjugated | C2 | 6.4 | -5.95 | ~4.8 | Extended |
*
Key Insights:
-
Basicity Enhancement: 2-substitution with alkyl groups (e.g., 2-Methyl) is the most effective strategy for increasing basicity (
7.0 7.85) because the inductive effect is proximal to both nitrogen atoms. -
Band Gap Engineering: Nitro groups drastically reduce the HOMO-LUMO gap (
), making the molecule "softer" and more prone to redox reactions, but significantly less basic. -
Conjugation: Phenyl rings extend conjugation, lowering the band gap (useful for optical applications) but often slightly decreasing basicity due to resonance delocalization of the lone pair into the phenyl ring.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are recommended for characterizing these properties.
Computational Workflow (DFT)
Density Functional Theory (DFT) is the industry standard for predicting electronic descriptors before synthesis.
Protocol:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP / 6-311++G(d,p). This level is required to accurately model the lone pair and diffuse electrons in anions.
-
Solvation Model: PCM (Polarizable Continuum Model) with water or acetonitrile to match experimental conditions.
Figure 2: Standard DFT workflow for validating electronic stability and orbital energies.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) experimentally validates the calculated HOMO/LUMO levels by measuring oxidation (
Protocol:
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for solubility).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Three-Electrode Setup:
-
Working Electrode (WE): Glassy Carbon (polished to mirror finish).
-
Counter Electrode (CE): Platinum wire.[2]
-
Reference Electrode (RE):
(0.01 M in MeCN).
-
-
Scan Rate: 100 mV/s.
-
Internal Standard: Ferrocene (
) added at the end of the run for potential calibration.
Calculation:
Figure 3: Schematic of the 3-electrode Cyclic Voltammetry setup for determining redox potentials.
Conclusion & Recommendations
-
For Drug Design: If your goal is to increase solubility and hydrogen bond acceptance without introducing reactivity, 2-methylimidazole or 1-methylimidazole are superior choices due to their enhanced basicity and chemical hardness (large HOMO-LUMO gap).
-
For Materials (OLEDs/Corrosion): If you require electron transport or radical scavenging, phenyl-substituted or nitro-substituted imidazoles offer the necessary lower band gaps and "softer" electronic character, facilitating charge transfer.
References
-
Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ResearchGate.
-
DFT study on the effect of exocyclic substituents on the proton affinity of 1-methylimidazole. ResearchGate.
-
Experimental and Computational Study of the Properties of Imidazole Compounds. MDPI.
-
pKa values with different substituents on imidazolium cations. ResearchGate.
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education.
-
Synthesis, characterization, and electrochemical properties of imidazole derivatives functionalized single‐walled carbon nanotubes. ResearchGate.
Sources
Definitive Structural Confirmation of 1,2-dimethyl-1H-imidazole-5-carbonitrile: An Application Guide
Executive Summary: The "Identity Crisis" of N-Substituted Imidazoles
In drug discovery, particularly within kinase inhibitor development, the imidazole ring is a privileged scaffold. However, the synthesis of 1,2-dimethyl-1H-imidazole-5-carbonitrile (CAS: 19225-94-6) presents a classic regiochemical challenge.
When methylating 2-methyl-1H-imidazole-4-carbonitrile, two isomers are possible:
-
The 1,4-isomer: Sterically favored, often the major product.
-
The 1,5-isomer (Target): Sterically hindered (clash between N-Me and C5-CN), often the minor product.
Distinguishing these isomers using standard 1D NMR is notoriously difficult due to the lack of protons on the nitrile group and the quaternary C4/C5 carbons. This guide details why Single Crystal X-ray Diffraction (SCXRD) is the only technique capable of providing absolute structural certainty and outlines the protocol for its execution.
Comparative Analysis: Why SCXRD?
While NMR is the workhorse of organic chemistry, it struggles with the specific substitution pattern of this molecule. The table below compares the efficacy of available analytical techniques for this specific isomer differentiation.
Table 1: Analytical Technique Performance Matrix
| Feature | 1H / 13C NMR | 2D NMR (NOESY/HMBC) | SCXRD (Gold Standard) |
| Primary Data | Chemical Shift ( | Through-space/bond correlations | Electron density map ( |
| Differentiation Capability | Low. The methyl peaks ( | Medium. Requires observing a specific NOE between N-Me and C4-H. If the C4-H signal is broadened or exchangeable, data is ambiguous. | Absolute. Direct visualization of atom connectivity and spatial arrangement. |
| Sample Requirement | ~5 mg (Solution) | ~20 mg (Solution) | Single crystal (~0.1 - 0.3 mm) |
| Ambiguity Risk | High (Solvent effects can shift peaks) | Moderate (Signal overlap) | Zero (Definitive geometric proof) |
| Turnaround | < 1 Hour | 2-6 Hours | 24-48 Hours (including crystallization) |
Strategic Decision Pathway
The following diagram illustrates the logical workflow for confirming the structure, highlighting the critical failure points of spectroscopic methods that necessitate X-ray analysis.
Figure 1: Decision pathway demonstrating the necessity of SCXRD when NMR data is inconclusive regarding the N-methyl regiochemistry.
Experimental Protocol
Phase 1: Synthesis & Isolation (Context)
-
Reaction: Methylation of 2-methylimidazole-4-carbonitrile using methyl iodide (MeI) and potassium carbonate (
) in DMF. -
Challenge: The 1,5-isomer is sterically crowded. The nitrile group at C5 bumps against the methyl group at N1.
-
Isolation: The isomers usually separate via column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). The 1,5-isomer typically elutes after the 1,4-isomer due to higher polarity (larger dipole moment).
Phase 2: Crystallization (The Critical Step)
X-ray analysis requires a high-quality single crystal. Imidazole carbonitriles crystallize well, but the 1,5-isomer requires slow growth to avoid twinning.
Method: Vapor Diffusion (Hanging Drop)
-
Solvent A (Good Solvent): Dissolve 15 mg of the purified product in 0.5 mL of Acetonitrile or Dichloromethane (DCM) . Ensure the solution is saturated but not precipitating.
-
Solvent B (Anti-Solvent): Place 3 mL of Diisopropyl Ether or Pentane in the outer reservoir of a crystallization vial.
-
Setup: Place the open inner vial (containing Solvent A) inside the outer reservoir. Seal the outer cap tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 2-5 days.
-
Success Criteria: Look for clear, block-like prisms. Avoid needles (often indicate rapid precipitation and disorder).
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation). -
Temperature: 100 K . Crucial: Low temperature reduces thermal vibration of the methyl groups, allowing precise determination of bond angles.
-
Strategy: Collect a full sphere of data to ensure high redundancy.
Structural Analysis & Confirmation
Once the structure is solved (typically using SHELXT), you must validate the regiochemistry by examining the connectivity around the imidazole ring.
Key Structural Metrics for Confirmation
To confirm you have the 1,5-isomer and not the 1,4-isomer, check the following parameters in the solved structure:
-
N1-C5 Distance: The carbon bearing the nitrile group (C5) must be directly bonded to the methylated nitrogen (N1).
-
Steric Proximity (The "Clash"): Measure the distance between the N-Methyl protons and the Nitrile Carbon. In the 1,5-isomer, this distance is short (< 3.0 Å), often causing a slight distortion (widening) of the N1-C5-CN bond angle to relieve strain.
-
Bond Lengths:
-
C=N (Nitrile): ~1.14 Å
-
N1-C2: ~1.36 Å (Typical for imidazoles)
-
Visualizing the Isomers
The diagram below defines the exact connectivity difference you will observe in the electron density map.
Figure 2: Connectivity comparison. In the 1,5-isomer (right), the nitrile group is adjacent to the N-methyl group.
Conclusion
For 1,2-dimethyl-1H-imidazole-5-carbonitrile , reliance on NMR alone poses a significant risk of misidentification due to the subtle spectral differences between regioisomers. SCXRD is the definitive validation method.
By following the vapor diffusion protocol outlined above, researchers can obtain high-quality crystals. The resulting X-ray structure provides irrefutable proof of the 1,5-substitution pattern, securing the integrity of downstream biological data or pharmaceutical applications.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[1] (The global repository for small molecule crystal structures).[1] [Link][1]
-
NIST Chemistry WebBook. 1H-Imidazole, 1,2-dimethyl- (Data for the parent scaffold). [Link]
- Grimmett, M. R.Imidazole and Benzimidazole Synthesis. Academic Press, 1997.
-
Sheldrick, G. M. SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 2015. (The standard software used for solving the structure). [Link]
-
Less, G., et al. 1H-Imidazole-4-carbonitrile.[2] Acta Crystallographica Section E, 2005. (Relevant comparative structure showing the 4-cyano preference). [Link]
Sources
A Comparative Guide to Green Chemistry Approaches for Imidazole Synthesis
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional polymers.[1][2] Historically, the synthesis of these vital heterocycles relied on classical methods that often involved harsh reaction conditions, hazardous solvents, and lengthy procedures, generating significant chemical waste.[3][4] The principles of green chemistry offer a paradigm shift, advocating for the design of chemical processes that are environmentally benign, economically viable, and inherently safer.[5][6][7]
This guide provides an in-depth comparison of leading green chemistry methodologies for imidazole synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each approach is evaluated based on efficiency, environmental impact, and scalability, supported by experimental data and detailed protocols.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
A primary tenet of green chemistry is the reduction of energy consumption. Microwave-assisted organic synthesis (MAOS) and sonochemistry (ultrasound-assisted synthesis) have emerged as powerful techniques that dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[5][8][9]
Microwave-Assisted Organic Synthesis (MAOS)
The Principle: Unlike conventional thermal heating which relies on slow conduction, microwave irradiation energizes molecules directly and uniformly through dielectric heating.[5][8] This rapid, localized heating of polar reagents and solvents can reduce reaction times from hours to mere minutes, minimizing the formation of by-products that can occur during prolonged exposure to high temperatures.[5][10]
Comparative Data: MAOS consistently demonstrates superior performance over traditional refluxing. For instance, in the demethylation step of certain imidazole precursors, microwave heating achieved complete conversion in 10 minutes at 150°C, yielding 86-95% of the product, a significant improvement over lengthy conventional methods with poor yields.[11] Similarly, solvent-free microwave-assisted reactions for synthesizing imidazole derivatives from phenyl glycidyl ether are completed in just one minute.[12][13]
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a one-pot, three-component reaction catalyzed by copper ferrite under microwave irradiation.[14]
-
Reactant Mixture: In a microwave-safe vessel, combine benzil (1 mmol), a substituted aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of CuFe₂O₄.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 200 W) for 5-10 minutes.[10] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, add dichloromethane (DCM) to the residue and wash the organic phase with distilled water.[10] Evaporate the solvent under reduced pressure. The catalyst can often be recovered via filtration or magnetic separation for reuse.[14]
Ultrasound-Assisted Synthesis (Sonochemistry)
The Principle: Sonochemistry utilizes the energy of ultrasound (20-100 kHz) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[9] This collapse generates intense localized hot spots with transient temperatures and pressures, creating a unique environment that dramatically enhances mass transfer and accelerates chemical reactions.[3][15] This method is particularly effective for heterogeneous reactions.
Comparative Data: Ultrasound irradiation consistently outperforms conventional methods in both time and yield. For the synthesis of 2,4,5-trisubstituted imidazoles, ultrasound-assisted reactions achieved yields of 72-99% in as little as 3-15 minutes, whereas conventional reflux conditions required several hours for lower yields (38-86%).[4] In N-alkylation reactions to form imidazolium salts, sonication reduced reaction times from 48-96 hours to just 1-2 hours.[16]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a solvent-free, ultrasound-assisted synthesis using Selectfluor™ as a Lewis acid catalyst.[4]
-
Reactant Mixture: In a flask, mix an aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Selectfluor™ (1 mol%).
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe, immersing the tip in the reaction mixture. Irradiate the solvent-free mixture at room temperature for 3-15 minutes. Monitor the reaction's progress via TLC.
-
Work-up: Upon completion, add ethyl acetate to the mixture and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to obtain the crude product, which can then be purified by recrystallization.
Atom Economy and Waste Reduction: Solvent-Free and Multicomponent Reactions
Minimizing waste is a critical goal of green chemistry. Solvent-free (neat) reactions and multicomponent reactions (MCRs) are highly effective strategies that enhance atom economy and reduce the environmental burden associated with solvent use and disposal.[6][17]
Solvent-Free Synthesis
The Principle: By eliminating the solvent, these reactions proceed with highly concentrated reactants, which often leads to significantly increased reaction rates and higher yields.[17][18] This approach not only prevents pollution from volatile organic compounds (VOCs) but also simplifies product purification, as the need to remove a solvent is eliminated.
Comparative Data: Solvent-free conditions are frequently superior to solvent-based systems. In the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a ZSM-11 zeolite catalyst, solvent-free conditions at 110°C provided the highest product yields in the shortest time (30 minutes).[19] Similarly, a one-pot synthesis of imidazole derivatives under solvent-free conditions at 70°C was completed in approximately one hour with high yields.[17]
Caption: Comparison of classical vs. green synthesis workflows.
Multicomponent Reactions (MCRs)
The Principle: MCRs are convergent reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates the majority of the atoms from the reactants.[10][20] This approach is a hallmark of green chemistry due to its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity while minimizing intermediate isolation steps and associated waste.[21][22] The Debus-Radziszewski imidazole synthesis, which combines a dicarbonyl, an aldehyde, and an ammonia source, is a classic MCR that has been adapted for numerous green protocols.[23][24]
Caption: A multicomponent approach to imidazole synthesis.
Benign by Design: The Role of Green Catalysts and Solvents
The choice of catalysts and reaction media profoundly influences the environmental footprint of a synthetic route. Green chemistry prioritizes the use of non-toxic, recyclable catalysts and benign solvents like water, ethanol, or ionic liquids.
Green Catalysts: From Natural Acids to Nanoparticles
The Principle: Green catalysts are designed to be highly efficient, selective, and reusable. This category includes naturally occurring organic acids (citric, malic, mandelic acid), which are non-toxic and readily available, as well as heterogeneous catalysts like zeolites and magnetic nanoparticles, which can be easily separated from the reaction mixture and reused multiple times.[6][14][19][21][25]
Comparative Data:
-
Natural Acids: Malic acid was found to be a superior catalyst for imidazole synthesis under both conventional and microwave heating, offering high yields in short reaction times under solvent-free conditions.[6][25][26] Lemon peel powder has also been successfully used as a natural, biodegradable catalyst.[27]
-
Heterogeneous Catalysts: A catalyst of tungstic acid supported on silica-coated cobalt ferrite nanoparticles was used for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, demonstrating high efficiency and recyclability.[28] Similarly, Cu@imine/Fe3O4 magnetic nanoparticles were reused for six consecutive runs without a significant loss in catalytic activity.[29]
Greener Solvents: Ionic Liquids (ILs)
The Principle: Ionic liquids are organic salts with low melting points that exist as liquids at or near room temperature.[30] They are often hailed as green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties.[30][31] In imidazole synthesis, ILs can function as both the solvent and the catalyst, facilitating the reaction and simplifying product recovery.[4][31]
Comparative Data: The use of 1-ethyl-3-methyl imidazole acetate as a catalyst under ultrasonic irradiation for a three-component reaction resulted in good to excellent yields at room temperature.[9] In other cases, the absence of an ionic liquid under microwave irradiation resulted in no reaction, highlighting its crucial catalytic role in stabilizing polar transition states.[31]
Comparative Summary of Green Synthesis Approaches
| Method | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Limitations |
| Microwave-Assisted | Solvent-free or polar solvent, 200W, 100-150°C | 1-20 min | 75-98%[11] | Dramatic reduction in reaction time, high yields, clean reactions.[5][10] | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted | Solvent-free or liquid medium, room temp. | 3-60 min | 72-99%[4] | High efficiency, energy-saving, effective for heterogeneous systems.[3][15] | Requires specialized equipment, scalability can be challenging. |
| Solvent-Free | Neat reactants, thermal or MW/US heating | 30-60 min | 85-95%[18][19] | Reduces/eliminates solvent waste, simplifies work-up, high reactant concentration.[6][17] | Not suitable for all reactants (e.g., solids with high melting points). |
| Green Catalysis | Natural acids, zeolites, or nanoparticles; often solvent-free | 15-90 min | 80-97%[19][28] | Catalyst is often non-toxic, inexpensive, and highly reusable.[14][27][29] | Catalyst preparation can sometimes be complex; potential for leaching. |
| Ionic Liquids | IL as solvent/catalyst, room temp. to moderate heat | 30 min - 24 h | 70-98%[4][31] | Non-volatile, reusable, can act as both solvent and catalyst.[31] | Can be expensive, viscosity may pose challenges, recyclability can be difficult.[26] |
| Multicomponent | One-pot, often solvent-free with a catalyst | 30-120 min | 85-95%[21][28] | High atom economy, operational simplicity, reduces waste from intermediate steps.[22][24] | Optimizing conditions for multiple components can be complex. |
Conclusion and Future Outlook
The adoption of green chemistry principles has revolutionized the synthesis of imidazoles. Methodologies such as microwave and ultrasound irradiation, solvent-free multicomponent reactions, and the use of benign, recyclable catalysts have proven to be highly effective alternatives to traditional protocols. These approaches consistently deliver high yields in significantly shorter reaction times while minimizing environmental impact.
For researchers and drug development professionals, the choice of method will depend on the specific substrate, desired scale, and available equipment. Microwave-assisted and solvent-free multicomponent reactions offer a compelling combination of speed and efficiency for library synthesis and rapid screening. For large-scale industrial applications, the development of robust and highly recyclable heterogeneous catalysts remains a key area of interest. The continued innovation in green synthetic routes will undoubtedly pave the way for more sustainable and efficient production of these indispensable heterocyclic compounds.
References
- Radi, M., et al. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures.
- Gundogdu, N., et al. (2020).
- MDPI. (2025).
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- Gholap, A. R., et al. (2022). Mandelic acid: an efficient and green organo-catalyst for synthesis of 2,4,5-trisubstituted Imidazoles under solvent-free condit.
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A Senior Application Scientist's Guide to Regioselectivity in Imidazole Synthesis
For researchers in medicinal chemistry and materials science, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials makes its efficient and predictable synthesis a critical skill. However, the preparation of unsymmetrically substituted imidazoles often presents a significant challenge: regioselectivity. The formation of unwanted constitutional isomers complicates purification, reduces yields, and can be a major bottleneck in development pipelines.
This guide provides an in-depth comparison of common and modern imidazole synthesis methods, focusing on the mechanistic principles that govern their regiochemical outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal synthetic strategy for your target molecule.
The Decisive Factors: Understanding the Drivers of Regioselectivity
Regioselectivity in imidazole synthesis is not a matter of chance; it is dictated by a predictable interplay of several key factors. Mastering these concepts is essential for troubleshooting and optimizing your reactions.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the precursors is paramount. These groups influence the nucleophilicity and electrophilicity of different atoms during ring formation. For instance, in the condensation of an unsymmetrical 1,2-dicarbonyl with an aldehyde, the more electrophilic carbonyl carbon will preferentially react with the nitrogen nucleophile first, directing the entire cyclization pathway.
-
Steric Hindrance: The physical bulk of substituents can block or impede the approach of reagents to a specific reaction site.[1] This steric clashing favors pathways that minimize these unfavorable interactions, often leading to the formation of a single, less-hindered regioisomer. This is particularly relevant in N-alkylation steps where a bulky group can shield the adjacent nitrogen.[1]
-
Reaction Mechanism: Each named synthesis proceeds through a unique set of intermediates and transition states. The inherent bonding sequence of a specific mechanism can rigidly predetermine the final substitution pattern. As we will see, the Van Leusen synthesis is a prime example where the mechanism itself is the primary tool for achieving regiocontrol.[1]
-
Catalysts and Conditions: The choice of catalyst (e.g., Lewis acids, transition metals), solvent, and temperature can dramatically alter the regiochemical outcome.[1] Catalysts can coordinate to specific sites on the reactants, activating them selectively and directing subsequent bond formations. Similarly, reaction conditions can influence tautomeric equilibria or reaction kinetics, favoring one pathway over another.[1]
Part 1: The Classical Syntheses — Navigating the Regiochemical Challenge
The traditional methods for imidazole synthesis are powerful but often suffer from poor regioselectivity when unsymmetrical starting materials are used. Understanding their limitations is key to appreciating the advances offered by modern techniques.
The Debus-Radziszewski Synthesis
This multicomponent reaction is one ofthe oldest and most direct routes, condensing a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[2][3] While effective for symmetrical dicarbonyls like benzil or glyoxal, its primary drawback emerges with unsymmetrical substrates.
Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl and two equivalents of ammonia.[4] This diimine then condenses with the aldehyde to form the imidazole ring.[4] When an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione) is used, two different diimine intermediates can form, leading to a mixture of regioisomeric imidazole products. The ratio of these products is notoriously difficult to control and is often close to 1:1, presenting a significant purification challenge.[1]
Experimental Protocol: Synthesis of Fused Imidazole-2-thiones (General Procedure) This protocol is adapted from a method for synthesizing fused imidazoles, demonstrating the core Marckwald cyclization. [5]
-
Reaction Setup: Dissolve the α-amino ketone hydrochloride salt (1.0 equiv) and potassium thiocyanate (1.1 equiv) in water.
-
Reaction Conditions: Heat the aqueous solution to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect the imidazol-2-thione product by vacuum filtration. If the product is water-soluble, the aqueous layer may need to be evaporated or extracted. [5]4. Desulfurization (Optional): The resulting imidazole-2-thione can be desulfurized using reagents like Raney Nickel or nitric acid to yield the corresponding 2-unsubstituted imidazole. [5]
Part 2: Modern Methods — Designing for Regiocontrol
In response to the limitations of classical methods, a number of modern syntheses have been developed that provide excellent, and in some cases, complete control over regioselectivity.
The Van Leusen Imidazole Synthesis
This powerful three-component reaction (vL-3CR) utilizes tosylmethyl isocyanide (TosMIC), an aldehyde, and a primary amine to construct the imidazole ring. [6]Its primary advantage is its inherent and predictable regioselectivity, making it a go-to method for producing 1,5-disubstituted imidazoles.
Mechanism and Regioselectivity: The key to the Van Leusen synthesis's regiocontrol lies in its mechanism. [6][7]First, the aldehyde and amine condense to form an aldimine in situ. Then, under basic conditions, TosMIC is deprotonated and its α-carbon attacks the electrophilic carbon of the aldimine. This is followed by a 5-membered ring cyclization where the isocyanide carbon attacks the imine nitrogen. Finally, elimination of the tosyl group (as p-toluenesulfinic acid) aromatizes the ring. [6]This stepwise cycloaddition mechanistically locks in the formation of a 1,5-disubstituted imidazole (or 1,4,5-trisubstituted if a substituted TosMIC is used). [1][6]
Experimental Protocol: Synthesis of 1,5-Disubstituted Imidazoles This protocol outlines the general procedure for the vL-3CR.
-
Imine Formation: In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv). Stir the mixture in a solvent like methanol at room temperature for 30 minutes, or heat without solvent in a microwave reactor at 60°C for ~4 minutes to form the imine. [8]2. Cycloaddition: To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and a polar aprotic solvent like acetonitrile. [8]3. Reaction Conditions: Heat the reaction mixture to reflux until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. [8]
Multi-step Synthesis via a 2-Azabuta-1,3-diene Intermediate
For applications demanding absolute regiocontrol to yield 1,4-disubstituted imidazoles—a pattern notoriously difficult to achieve selectively—a multi-step, rational design approach is often the most effective strategy.
Strategy and Regioselectivity: A highly successful protocol developed by researchers at Bristol-Myers Squibb provides the desired 1,4-isomer with complete regioselectivity. [9]The sequence begins with a glycine derivative, which is transformed into a 2-azabuta-1,3-diene intermediate. The key to the regiocontrol is the final step: the addition of a primary amine nucleophile, which results in a transamination/cyclization cascade. [9]The defined structure of the azabutadiene intermediate ensures that the cyclization can only proceed in one direction, leading exclusively to the 1,4-disubstituted product. This method's power lies in its insensitivity to the steric or electronic properties of the amine component. [9]
Part 3: Comparative Analysis and Data
Choosing the right synthetic method requires a clear-eyed assessment of their respective strengths and weaknesses. The table below summarizes the performance of the discussed methods.
| Synthesis Method | Key Reactants | Regioselectivity Outcome | Substrate Scope | Conditions | Key Advantage |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, NH₃ | Poor with unsymmetrical dicarbonyls, often gives mixtures. [1] | Broad | Often requires heat (reflux). [3] | Multicomponent, atom-economical. |
| Marckwald | α-Amino Ketone, KSCN | Moderate to Good. Depends on substrate bias; can give mixtures. | Requires pre-functionalized α-amino ketones. [5] | Aqueous reflux. | Good for fused systems and 2-thioimidazoles. [5] |
| Wallach | N,N'-Dialkyloxamide, PCl₅ | Good. Forms 1,2-disubstituted chloroimidazoles. [2] | Limited to N,N'-disubstituted oxamides. | Harsh (PCl₅), then reduction. [2] | Access to a specific 1,2-substitution pattern. |
| Van Leusen (vL-3CR) | Aldehyde, Amine, TosMIC | Excellent. Mechanistically driven to the 1,5-disubstituted isomer. [1][6] | Broad tolerance for aldehydes and amines. | Mild (reflux). | High predictability and reliability for 1,5-isomers. |
| Azabutadiene Method | Glycine derivative, Amine | Complete. Designed for exclusive formation of the 1,4-disubstituted isomer. [9] | Broad amine scope. [9] | Multi-step. | Guarantees access to the challenging 1,4-isomer. |
| Modern N-Propargylamine | N-Propargylamines, etc. | Excellent. Often designed for high regioselectivity. [10] | Varies by specific method. | Often transition-metal catalyzed. | High atom economy and access to diverse patterns. [10] |
Conclusion and Recommendations
The regioselective synthesis of imidazoles has evolved from a significant challenge into a solvable problem through modern mechanistic understanding and methodological innovation.
-
For symmetrically substituted imidazoles , the Debus-Radziszewski synthesis remains a straightforward and atom-economical choice.
-
When faced with an unsymmetrical target , a regiocontrolled method is strongly advised to avoid challenging separations.
-
If your target is a 1,5-disubstituted imidazole , the Van Leusen synthesis is the most reliable and predictable method.
-
If the 1,4-disubstituted imidazole is required, a dedicated multi-step approach like the azabutadiene method is the superior strategy, providing complete regiocontrol. [9]* For novel or complex substitution patterns, exploring modern transition-metal-catalyzed methods , such as those using N-propargylamines, is highly recommended as they are often explicitly designed for high efficiency and regioselectivity. [10] By understanding the fundamental principles of sterics, electronics, and reaction mechanisms, the modern chemist can approach the synthesis of any imidazole target with a high degree of confidence and strategic precision.
References
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Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved February 19, 2026, from [Link]
- BenchChem. (2025, December). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
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Al-Zoubi, R. M., & Al-Masri, H. A. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7078-7095. [Link]
- BenchChem. (2025, December). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
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Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved February 19, 2026, from [Link]
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Grokipedia. (n.d.). Van Leusen reaction. Retrieved February 19, 2026, from [Link]
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Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved February 19, 2026, from [Link]
- Verma, S., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Molecular Diversity, 24, 899-910.
- Al-Zoubi, R. M., & Al-Masri, H. A. (2017). New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. RSC Advances, 7(12), 7078-7095.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Imidazoles. Retrieved February 19, 2026.
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Bakunov, S. A., et al. (2024). Synthesis of Fused sp3‐Enriched Imidazoles. ChemistryOpen, 13(5), e202400272. [Link]
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Taylor & Francis Group. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Figshare. [Link]
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-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved February 19, 2026, from [Link]
- ResearchGate. (n.d.). Wallach method for synthesis of imidazole. Download Scientific Diagram.
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Safety Operating Guide
1,2-dimethyl-1H-imidazole-5-carbonitrile proper disposal procedures
Topic: Proper Disposal Procedures for 1,2-Dimethyl-1H-imidazole-5-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: February 2026[1][2][3]
Part 1: Executive Safety Directive
STOP & READ: 1,2-dimethyl-1H-imidazole-5-carbonitrile (CAS 19225-94-6) is a functionalized organic intermediate containing both an imidazole ring and a nitrile group.[1][2][3] While not explicitly P-listed by the EPA, it presents dual hazards: corrosivity/irritation typical of imidazoles and potential cyanide generation characteristic of organic nitriles under specific conditions (strong acids/fire).[3]
The Golden Rules of Disposal:
-
NEVER dispose of this compound or its solutions down the drain.[3]
-
NEVER mix with strong acids (Risk of HCN evolution).[3]
-
ALWAYS segregate as "Basic/Organic" waste.[3]
-
ULTIMATE DISPOSAL is via high-temperature incineration equipped with a scrubber.[3]
Part 2: Hazard Characterization & Chemical Profile
Before initiating disposal, you must characterize the waste stream.[2] This compound is generally a solid at room temperature.[3]
Physicochemical & Hazard Profile
| Property | Description |
| Chemical Name | 1,2-dimethyl-1H-imidazole-5-carbonitrile |
| CAS Number | 19225-94-6 |
| Physical State | Solid (Crystalline powder) |
| Acidity/Basicity | Basic .[1][2][3] Imidazole ring nitrogen is proton-accepting.[3] |
| Key Reactivity | Incompatible with Strong Acids (hydrolysis of nitrile), Strong Oxidizers , and Acid Chlorides .[2] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2 , Eye Dam. 1 (Risk of serious damage), STOT SE 3 (Respiratory).[2] |
| RCRA Status | Not P-listed or U-listed.[3] Likely D002 (Corrosive) if in aqueous solution with pH |
Part 3: Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against reaction in the waste container.[3]
Waste Segregation Workflow
Figure 1: Decision tree for segregating imidazole-carbonitrile waste streams to prevent incompatibility events.
Part 4: Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, surplus solids, or recrystallization precipitates.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[3]
-
Labeling: Attach a hazardous waste tag immediately.[3]
-
Storage: Store in a secondary containment tray inside a flammable safety cabinet or designated waste area. Keep away from "Acidic Inorganic" waste streams.[3]
-
Disposal Path: Transfer to EHS (Environmental Health & Safety) for Incineration .
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in DMSO, Methanol, Ethyl Acetate, or DCM.[1][2]
-
Compatibility Check: Ensure the solvent stream does not contain strong acids (e.g., HCl, H2SO4) or oxidizers (e.g., H2O2).[2]
-
If Acidic: Neutralize carefully with Sodium Bicarbonate (NaHCO3) in a fume hood before adding to the waste container to prevent heat/gas generation in the drum.
-
-
Segregation:
-
Container: Use the standard 5-gallon carboy or 4L safety jug appropriate for the solvent type.[3]
-
Labeling: List the solvent percentages (e.g., "90% Methanol, 10% 1,2-dimethyl-1H-imidazole-5-carbonitrile").
Protocol C: Contaminated Debris
Applicable for: Nitrile gloves, paper towels, weigh boats.[1][2]
-
Collection: Place in a clear, 6-mil polyethylene bag.
-
Sealing: Double bag if the debris is heavily soiled or odorous.[3] Tape the neck of the bag closed ("Gooseneck" seal).
-
Disposal: Place in the "Solid Hazardous Waste" drum/box. Do not throw in regular trash.
Part 5: Emergency Response (Spill & Exposure)
Due to the nitrile functionality, emergency responders must be aware of the potential (however low in solid form) for cyanide-like effects if the material is burned or subjected to strong acids.[2][3]
Spill Cleanup Workflow
Figure 2: Immediate response protocol for laboratory-scale spills.
Medical Note: If ingested or if dust is inhaled, seek medical attention immediately.[2][7] Treat as a potential organic cyanide exposure; communicate the presence of the "nitrile" group to medical personnel.[3]
Part 6: Regulatory Compliance (RCRA)
In the United States, this waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) .[2]
-
Waste Coding:
-
This specific CAS is not P-listed or U-listed.[3]
-
D002 (Corrosive): Apply this code if the waste is an aqueous solution with pH
12.5.[4][5][8] -
D001 (Ignitable): Apply this code if the waste is in a flammable solvent (Flash point < 60°C).
-
Generator Status: All waste containing this compound counts toward your facility's monthly hazardous waste generation totals.[3]
-
Final Disposal Method: The industry standard for this compound is destructive incineration (fuel blending) at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2] This ensures the thermal destruction of the imidazole ring and the nitrile group, preventing environmental leaching.[2]
References
-
MilliporeSigma. (2024).[3][9] Safety Data Sheet: 1,2-Dimethylimidazole (Analogous Hazards).[1][2][3] Retrieved from [3]
-
Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 1-Methyl-1H-imidazole-5-carbonitrile (Structural Analog).[1][3] Retrieved from [3]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [3]
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Personal protective equipment for handling 1,2-dimethyl-1H-imidazole-5-carbonitrile
Part 1: Hazard Identification & Risk Assessment (The "Why")
Immediate Directive: Treat 1,2-dimethyl-1H-imidazole-5-carbonitrile as a High-Hazard Pharmacophore Intermediate .
While specific toxicological data for this exact isomer (CAS 55454-35-8) may be limited in public databases, its structural alerts mandate a "Precautionary Principle" approach. This compound fuses two distinct hazard classes:
-
The Imidazole Core: Structurally related to 1,2-dimethylimidazole (CAS 1739-84-0), known to be Corrosive (Skin Corr.[1] 1C) and Reprotoxic (Repr.[2] 1B) . It can cause irreversible eye damage and severe skin burns.
-
The Nitrile Moiety (-CN): Introduces the risk of metabolic cyanide liberation and acute toxicity via ingestion or dermal absorption.
Operational Hazard Profile:
-
Physical State: Crystalline Solid (Likely hygroscopic).
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption, Ocular contact.
-
Incompatibility: Strong acids (Risk of HCN liberation), Strong oxidizers.
Part 2: Engineering Controls & PPE Matrix
The Hierarchy of Controls: PPE is your last line of defense. The primary barrier must be the Engineering Control .
Engineering Controls[4]
-
Primary: All handling of the neat solid must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Enclosure .
-
Secondary: Use an anti-static gun or ionizer during weighing to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE) Specifications
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | N95/P2 Mask (if outside hood) or PAPR for >10g | Prevents inhalation of fine particulates. Note: Fume hood usage negates need for mask in most mg-scale ops. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the corrosive potential of the imidazole ring. Goggles seal against dust and splashes. |
| Dermal (Hands) | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Permeation Defense: Imidazoles can penetrate thin nitrile. Double gloving provides a breakthrough time buffer >480 mins. |
| Dermal (Body) | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Protects forearms from dust settling between glove and coat cuff. |
| Footwear | Closed-toe, non-perforated | Standard lab safety. |
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing
-
Decontaminate: Wipe down the balance area in the fume hood with a damp paper towel (water/surfactant) to create a "sticky" surface for stray dust.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Imidazole derivatives are prone to static charge, causing "jumping" of powder.
-
Transfer: Weigh the required amount into a tared vial. Do not return excess chemical to the stock container.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve the solid immediately after weighing to reduce dust hazard. Common solvents: DCM, DMF, Methanol.
-
Caution: If using DMSO or DMF, skin permeability increases significantly. Barrier Laminate (Silver Shield) gloves are required if handling concentrated solutions in DMF/DMSO.
-
-
Reaction Monitoring: When sampling for TLC/LCMS, assume the syringe needle is contaminated with a corrosive toxicant. Dispose of needles immediately in a sharps container inside the hood.
Phase 3: Quenching & Disposal
-
No Acid Quench: Do not quench reactions containing this nitrile with strong acids (HCl, H2SO4) unless the system is closed and vented to a scrubber. Acid hydrolysis of nitriles can release Hydrogen Cyanide (HCN) gas.
-
Waste Segregation:
-
Solid Waste: P-List/Hazardous bin (labeled "Toxic Solid").
-
Liquid Waste: Segregated "Cyanide/Nitrile" organic waste stream. Do not mix with Acid Waste.
-
Part 4: Visualizations
Diagram 1: PPE & Safety Decision Logic
This logic gate ensures you select the correct protection based on the state of the chemical.
Caption: Decision tree for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.
Diagram 2: Emergency Response Protocol
Immediate actions to take in case of exposure.
Caption: Immediate response workflow. Note: Never use organic solvents to clean skin as they accelerate nitrile absorption.[3]
References & Authority[3][4][6]
-
PubChem (NIH). Compound Summary: 1,2-Dimethylimidazole (Structural Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 1,2-dimethylimidazole (Hazards: Skin Corr. 1C, Repr. 1B). Retrieved from [Link]
-
CDC / NIOSH. Nitriles: Safe Handling and Emergency Response. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
